molecular formula NO2C6H4OCH3<br>C7H7NO3<br>C7H7NO3 B033030 2-Nitroanisole CAS No. 91-23-6

2-Nitroanisole

Cat. No.: B033030
CAS No.: 91-23-6
M. Wt: 153.14 g/mol
InChI Key: CFBYEGUGFPZCNF-UHFFFAOYSA-N
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Description

2-Nitroanisole is a versatile organic building block and key intermediate in synthetic chemistry, characterized by the presence of both a nitro group and a methoxy group on a benzene ring. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, particularly via reduction reactions to produce o-anisidine, a valuable intermediate for dyes, pigments, and pharmaceuticals. The electron-withdrawing nitro group ortho to the electron-donating methoxy group creates a unique electronic environment, making it a subject of study in electrophilic aromatic substitution reactions and as a model compound in photochemical and spectroscopic studies. Researchers utilize this compound in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the creation of liquid crystals and organic electronic materials. Its mechanism of action in many applications stems from its ability to be readily transformed into other functional groups, acting as a masked amine or a director for further chemical modification. This compound is essential for chemists exploring novel reaction pathways, heterocyclic compound synthesis, and the structure-activity relationships of aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-nitrobenzene
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InChI

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
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InChI Key

CFBYEGUGFPZCNF-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1[N+](=O)[O-]
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DSSTOX Substance ID

DTXSID3020962
Record name 1-Methoxy-2-nitrobenzene
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Molecular Weight

153.14 g/mol
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Physical Description

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID.
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Boiling Point

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C
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Flash Point

124 °C, 142 °C closed cup, 142 °C c.c.
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Solubility

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble)
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Density

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C)
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Vapor Density

Relative vapor density (air = 1): 5.29
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Vapor Pressure

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004
Record name o-Nitroanisole
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Color/Form

Colorless to yellowish liquid, Light reddish or amber liquid

CAS No.

91-23-6, 29191-53-5
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Melting Point

10.5 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitroanisole from o-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 2-nitroanisole from o-chloronitrobenzene, a critical transformation in the production of various chemical intermediates. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and key optimization parameters.

Introduction: The Significance of this compound

This compound, also known as 1-methoxy-2-nitrobenzene, is a vital organic intermediate. It serves as a precursor in the synthesis of o-anisidine, which is extensively used in the manufacturing of azo dyes. Furthermore, this compound and its derivatives are employed in the preparation of various pharmaceuticals and agricultural chemicals. The compound presents as a colorless to yellowish liquid and is soluble in organic solvents like alcohol and diethyl ether, but insoluble in water. Given its industrial importance and potential health implications, including its classification as a substance reasonably anticipated to be a human carcinogen, a thorough understanding of its synthesis is paramount.

Core Synthesis Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from o-chloronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups.

Mechanism of Action:

The SNAr mechanism for this transformation proceeds in two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻) from sodium methoxide, on the carbon atom bearing the chlorine atom in the o-chloronitrobenzene ring. This attack is facilitated by the electron-withdrawing nitro group (-NO₂), which is positioned ortho to the chlorine. The nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The addition of the methoxide ion results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. This stabilization is a key factor in the feasibility of the reaction.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, the chloride ion (Cl⁻). This step is typically fast and results in the formation of the final product, this compound.

The overall reaction can be summarized as follows:

O₂NC₆H₄Cl + NaOCH₃ → O₂NC₆H₄OCH₃ + NaCl

The presence of the electron-withdrawing nitro group is critical. Without it, chlorobenzene is generally inert to nucleophilic substitution under normal conditions due to the partial double bond character of the C-Cl bond. The ortho or para positioning of the nitro group relative to the leaving group is essential for effective resonance stabilization of the Meisenheimer intermediate. A nitro group in the meta position does not provide this stabilization, and consequently, the reaction with m-chloronitrobenzene is significantly slower.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound from o-chloronitrobenzene. This protocol is based on established industrial practices and laboratory procedures, ensuring a high yield and purity of the final product.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS Number
o-ChloronitrobenzeneC₆H₄ClNO₂157.5688-73-3
Sodium MethoxideCH₃ONa54.02124-41-4
Methanol (anhydrous)CH₃OH32.0467-56-1
Water (distilled)H₂O18.027732-18-5
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Calcium Chloride (anhydrous)CaCl₂110.9810043-52-4

Safety Precautions:

  • o-Chloronitrobenzene: This compound is toxic and an irritant. It is poisonous if swallowed or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

  • Sodium Methoxide: This reagent is a flammable solid, corrosive, and water-reactive. It can cause severe skin and eye burns. It is also sensitive to air and moisture. Handle with extreme care in an inert atmosphere if possible.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

Reaction Workflow Diagram:

SynthesisWorkflow Reactants Reactants: o-Chloronitrobenzene Sodium Methoxide Methanol ReactionVessel Reaction Vessel (Autoclave or Reflux Setup) Reactants->ReactionVessel Heating Heating (e.g., 70-128°C) ReactionVessel->Heating Workup Aqueous Workup (Water Addition) Heating->Workup Separation Phase Separation Workup->Separation Purification Purification (Vacuum Distillation) Separation->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, carefully dissolve 23 grams of metallic sodium in 600 ml of anhydrous methanol. This process is exothermic and should be performed with caution. The resulting solution is sodium methoxide in methanol. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 158 grams of pure o-chloronitrobenzene.

  • Reaction Execution:

    • Atmospheric Pressure Method: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-10 hours.

    • High-Pressure Method (Autoclave): For a potentially faster reaction and higher yield, the reaction can be conducted in an autoclave. Seal the autoclave and heat the mixture. Raise the temperature to 120°C over one hour, maintain this temperature for 3 hours, and then increase to 128°C for an additional hour. The pressure will typically reach 8 to 10 atmospheres.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using an autoclave, carefully vent the apparatus and recover the methanol. For the reflux method, methanol can be removed by distillation.

    • Dilute the remaining residue with a significant volume of hot water (approximately 5 times the volume of the crude product). This will dissolve the sodium chloride byproduct.

    • The this compound will separate as an oily layer. Separate this organic layer using a separatory funnel.

    • Wash the organic layer twice more with hot water to remove any remaining inorganic salts.

  • Purification:

    • Dry the crude this compound over an anhydrous drying agent such as calcium chloride.

    • Purify the product by vacuum distillation. This compound has a boiling point of 273°C at atmospheric pressure and 141°C at 15 mm Hg.

    • Collect the fraction corresponding to pure this compound. A yield of approximately 88-95% can be expected.

Process Optimization and Key Parameters

The efficiency and selectivity of the this compound synthesis can be influenced by several factors. Understanding these parameters is crucial for optimizing the process for industrial-scale production.

ParameterEffect on ReactionOptimized ConditionsRationale
Temperature Higher temperatures increase the reaction rate.70-130°CProvides sufficient activation energy for the nucleophilic attack. However, excessively high temperatures may lead to side reactions and decomposition.
Solvent A polar, aprotic solvent is generally preferred. Methanol is commonly used as it is also the source of the methoxide nucleophile.MethanolSolvates the sodium methoxide and facilitates the reaction. The use of anhydrous methanol is important to prevent the formation of byproducts from the reaction of methoxide with water.
Pressure Can be performed at atmospheric or elevated pressure.Atmospheric or up to 10 atmElevated pressure in an autoclave allows for higher reaction temperatures, potentially leading to a faster reaction and improved yield.
Catalyst Phase-transfer catalysts can be employed.e.g., Quaternary ammonium saltsIn systems with mixed phases, a phase-transfer catalyst can facilitate the transfer of the methoxide ion to the organic phase, enhancing the reaction rate.
Stoichiometry The molar ratio of reactants can affect the yield.Equimolar or slight excess of sodium methoxideAn equimolar ratio is often sufficient for high yields. A large excess of sodium methoxide can sometimes lead to the formation of unidentified byproducts and decrease the overall yield.

Conclusion

The synthesis of this compound from o-chloronitrobenzene via nucleophilic aromatic substitution is a well-established and efficient industrial process. A thorough understanding of the SNAr mechanism, coupled with careful control of reaction parameters such as temperature, solvent, and reactant stoichiometry, is essential for achieving high yields and purity. The protocol and optimization strategies detailed in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. Adherence to strict safety protocols is imperative throughout the process due to the hazardous nature of the involved reagents.

References

  • This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

  • 2-Nitrochlorobenzene - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution (NAS) (video) - Khan Academy. Available at: [Link]

  • Preparation of this compound - PrepChem.com. Available at: [Link]

  • CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents.
  • This compound | C7H7NO3 | CID 7048 - PubChem - NIH. Available at: [Link]

  • CN103073431A - Method for preparing o-nitroanisole and p-nitroanisole from mixed nitrochlorobenzene - Google Patents.
  • P-nitrochlorobenzene patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry) - Quora. Available at: [Link]

  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. - Filo. Available at: [Link]

Molecular weight and formula of 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthetic Pathways, and Metabolic Fate

Executive Summary

2-Nitroanisole (CAS 91-23-6) serves as a critical intermediate in the synthesis of azo dyes and pharmaceuticals, specifically as a precursor to o-anisidine.[1][2] While structurally simple, its dual metabolic pathways—oxidative demethylation (detoxification) versus nitroreduction (bioactivation)—present significant toxicological considerations for drug developers.[1] This guide provides a definitive reference for its physicochemical properties, industrial synthesis, analytical characterization, and metabolic mechanisms.[1]

Part 1: Physicochemical Identity[2][3]

At its core, this compound is the ortho-isomer of methoxynitrobenzene.[1] Unlike its para-isomer (a solid at room temperature), this compound presents as a liquid or low-melting solid, necessitating specific handling protocols to prevent supercooling or crystallization in transfer lines.[1]

Molecular Data
PropertyValueTechnical Context
IUPAC Name 1-Methoxy-2-nitrobenzenePreferred systematic name
Molecular Formula

Degree of Unsaturation: 5 (4 ring + 1 nitro)
Molecular Weight 153.14 g/mol Average mass
Monoisotopic Mass 153.0426 DaCritical for High-Res MS (HRMS) confirmation
CAS Registry 91-23-6Key identifier for regulatory databases (TSCA, REACH)
SMILES COc1ccccc1[O-]For chemoinformatic modeling
Physical Properties
ParameterDataExperimental Note
Physical State Yellowish liquidMP is ~10°C; often supercools in storage.[1]
Boiling Point 277°CHigh boiling point requires high-temp GC columns.[1]
Density 1.254 g/cm³Denser than water; sinks in aqueous extractions.[1]
Solubility Water: InsolubleOrganic: SolubleExtractable with Dichloromethane (DCM) or Ethyl Acetate.[1]

Part 2: Synthetic Pathways & Reaction Mechanisms

For researchers synthesizing this compound or tracing its impurities, understanding the reaction origin is vital.[1] While laboratory methylation of 2-nitrophenol is possible, the dominant industrial route utilizes Nucleophilic Aromatic Substitution (


) .[1]
Primary Route: of 2-Chloronitrobenzene

This method is preferred over direct nitration of anisole because it avoids the formation of the para-isomer byproduct, ensuring high regiochemical purity.[1]

Mechanism:

  • Activation: The nitro group at the ortho position withdraws electron density from the benzene ring, activating the carbon bonded to chlorine.[1]

  • Attack: Methoxide ion (

    
    ) attacks the ipso-carbon, forming a Meisenheimer complex.[1]
    
  • Elimination: Chloride is expelled, restoring aromaticity.[1]

Secondary Route: Methylation (Williamson Ether Synthesis)

Used primarily in small-scale laboratory settings when 2-nitrophenol is the available starting material.[1] Requires phase transfer catalysis or strong bases.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the competing pathways and the rationale for selecting the


 route for purity.

SynthesisPathways Start1 2-Chloronitrobenzene Reagent1 NaOMe / MeOH (Nucleophilic Attack) Start1->Reagent1 Start2 Anisole Reagent2 HNO3 / H2SO4 (Electrophilic Subst.) Start2->Reagent2 Intermediate Meisenheimer Complex Reagent1->Intermediate SNAr Mechanism Product This compound (High Purity) Reagent2->Product Ortho-substitution Byproduct 4-Nitroanisole (Impurity) Reagent2->Byproduct Para-substitution (Major Side Product) Intermediate->Product -NaCl

Figure 1: Comparison of synthetic routes. The SNAr pathway (blue arrows) prevents the formation of regioisomers common in direct nitration (dotted red lines).

Part 3: Analytical Characterization (GC-MS Protocol)

Reliable detection of this compound requires Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following protocol is self-validating through the monitoring of specific fragmentation ions.

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Aqueous environmental samples or biological fluids.[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Procedure: Acidify sample to pH < 2 (stabilizes phenols if present), extract 3x with DCM. Dry organic layer over anhydrous

    
    .[1] Concentrate under nitrogen stream.[1][3] Do not  evaporate to dryness to prevent loss of semi-volatiles.[1]
    
GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • Ionization: Electron Impact (EI), 70 eV.[1]

Mass Spectrum Fragmentation (Validation Criteria)

To confirm identity, the peak at the retention time must exhibit the following ion ratios:

m/z (Ion)IdentityRelative Abundance (Approx)Mechanistic Origin
153

100% (Base Peak) Molecular Ion (Stable aromatic)
136

~10-15%"Ortho Effect": H-transfer from methyl to nitro oxygen, loss of OH.
123

~40-50%Loss of nitric oxide radical.[1]
106

~20%Loss of nitrous acid.[1]
77

~60%Phenyl cation (Benzene ring integrity).[1]

Analyst Note: The presence of the m/z 136 peak is diagnostic for ortho-nitro isomers due to the proximity of the nitro oxygen and the methyl hydrogens (Ortho Effect). This peak is significantly suppressed or absent in para-nitroanisole.[1]

Part 4: Metabolic Fate & Toxicology[2]

For drug development professionals, this compound is a "structural alert" compound.[1] Its toxicity profile is dictated by the competition between metabolic activation and detoxification.[1]

The Dual Pathway
  • Oxidative Demethylation (Detoxification): Cytochrome P450 enzymes (mainly CYP2E1) convert this compound to 2-nitrophenol .[1] This is rapidly conjugated (glucuronidation/sulfation) and excreted.[1][4] This is the dominant pathway.[1]

  • Nitroreduction (Bioactivation): Intestinal microflora or hepatic reductases reduce the nitro group to an amine, forming o-anisidine .[1]

    • o-Anisidine is a potent carcinogen (Group 2B).[1]

    • It undergoes N-oxidation to form N-(2-methoxyphenyl)hydroxylamine, which forms DNA adducts (specifically at Deoxyguanosine residues), leading to mutagenesis.[1]

Visualization: Metabolic Activation vs. Detoxification

Metabolism Parent This compound (Parent) Nitrophenol 2-Nitrophenol (Major Metabolite) Parent->Nitrophenol CYP2E1 (O-Demethylation) Anisidine o-Anisidine (Carcinogen) Parent->Anisidine Nitroreductase (Minor Pathway) Conjugates Sulfate/Glucuronide Conjugates Nitrophenol->Conjugates Phase II Conjugation Excretion Urinary Excretion (Safe Elimination) Conjugates->Excretion Hydroxylamine N-Hydroxylamine Intermediate Anisidine->Hydroxylamine Metabolic Activation DNA_Adduct DNA Adducts (Mutagenesis/Cancer) Hydroxylamine->DNA_Adduct Covalent Binding

Figure 2: Metabolic fate.[1][2][5][4] The red dashed pathway represents the bioactivation route leading to genotoxicity, despite being the minor pathway quantitatively.

Safety Classification
  • IARC Classification: Group 2B (Possibly carcinogenic to humans).[1]

  • NTP Status: Reasonably anticipated to be a human carcinogen.[1][5][4][6][7]

  • Target Organs: Urinary bladder, kidney, and liver.[1][4]

References

  • National Center for Biotechnology Information (PubChem). this compound (CID 7048).[1] Retrieved from [Link][1]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: o-Nitroanisole.[1][4] U.S. Department of Health and Human Services.[1][5][4] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: this compound.[1] Vol 65.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Nitroanisole in Azo Dye Chemistry

Azo dyes represent the most diverse and widely used class of synthetic colorants, accounting for over 60% of the dyes used in the textile, printing, and food industries.[1][2] Their commercial significance stems from their straightforward and versatile synthesis, which allows for the generation of a vast spectrum of colors.[3] A key precursor in the synthesis of a subset of these vibrant dyes is this compound. This aromatic compound, through a series of well-established chemical transformations, serves as a foundational building block for azo dyes with specific desired hues and properties.[4] The presence of the methoxy group, originating from this compound, plays a crucial role in modulating the electronic properties and, consequently, the color and fastness of the final dye molecule.[1][5]

This technical guide provides a comprehensive overview of the use of this compound in azo dye synthesis, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven protocols, and discuss the influence of the molecular structure on the final product's characteristics.

The Synthetic Pathway: A Multi-Step Transformation

The synthesis of azo dyes from this compound is not a direct process but rather a sequence of three critical chemical transformations:

  • Reduction of this compound: The journey begins with the reduction of the nitro group of this compound to a primary aromatic amine, yielding 2-methoxyaniline (o-anisidine).[6] This step is pivotal as the resulting amino group is the functional handle for the subsequent diazotization reaction.

  • Diazotization of 2-Methoxyaniline: The newly formed 2-methoxyaniline is then converted into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[8] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The final step involves the reaction of the diazonium salt with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine.[9] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), the chromophore responsible for the dye's color.[10]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling This compound This compound 2-Methoxyaniline 2-Methoxyaniline This compound->2-Methoxyaniline Reduction (e.g., Fe/HCl or catalytic hydrogenation) This compound->2-Methoxyaniline 2-Methoxyphenyldiazonium Salt 2-Methoxyphenyldiazonium Salt 2-Methoxyaniline->2-Methoxyphenyldiazonium Salt Diazotization (NaNO2, HCl, 0-5°C) 2-Methoxyaniline->2-Methoxyphenyldiazonium Salt Azo Dye Azo Dye 2-Methoxyphenyldiazonium Salt->Azo Dye Azo Coupling (with coupling component) 2-Methoxyphenyldiazonium Salt->Azo Dye

Caption: Synthetic workflow from this compound to an Azo Dye.

Mechanistic Insights: The Chemistry of Color Formation

Understanding the mechanism of each step is crucial for optimizing reaction conditions and ensuring the synthesis of a high-purity product.

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The coupling component, typically a phenol or an aniline derivative, provides the electron-rich aromatic ring that is attacked by the diazonium ion. The position of the coupling (ortho or para to the activating group) is dictated by steric and electronic factors. For instance, with β-naphthol, the coupling occurs at the α-position.

G cluster_0 Diazotization cluster_1 Azo Coupling Ar-NH2 Ar-NH2 Ar-N≡N+ Ar-N≡N+ Ar-NH2->Ar-N≡N+ NaNO2, H+ Ar-N=N-Ar'-OH Ar-N=N-Ar'-OH Ar-N≡N+->Ar-N=N-Ar'-OH + Ar'-OH (Coupling Component)

Caption: General mechanism of diazotization and azo coupling.

Detailed Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol

This protocol outlines the synthesis of a vibrant red azo dye by coupling diazotized 2-methoxyaniline with β-naphthol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₇H₇NO₃153.141.53 g (10 mmol)
Iron filingsFe55.853.0 g
Concentrated HClHCl36.4610 mL
2-MethoxyanilineC₇H₉NO123.15(Product from Step 1)
Sodium NitriteNaNO₂69.000.7 g (10.1 mmol)
β-NaphtholC₁₀H₈O144.171.44 g (10 mmol)
Sodium HydroxideNaOH40.000.8 g
EthanolC₂H₅OH46.07As needed
Distilled WaterH₂O18.02As needed
Step 1: Reduction of this compound to 2-Methoxyaniline
  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 1.53 g (10 mmol) of this compound and 50 mL of ethanol.

  • Add 3.0 g of iron filings to the flask.

  • Slowly add 10 mL of concentrated hydrochloric acid to the mixture through the condenser.

  • Heat the mixture to reflux for 2-3 hours. The color of the solution should change from yellow to colorless.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the iron sludge. Wash the residue with a small amount of ethanol.

  • Combine the filtrate and washings and remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-methoxyaniline as an oily liquid. The crude product can be used directly in the next step.

Step 2: Diazotization of 2-Methoxyaniline
  • In a 100 mL beaker, dissolve the crude 2-methoxyaniline (approx. 10 mmol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 2-methoxyaniline solution, ensuring the temperature remains below 5 °C.[8]

  • Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the 2-methoxyphenyldiazonium chloride.

Step 3: Azo Coupling with β-Naphthol
  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 2 to the β-naphthol solution with vigorous stirring.

  • A brilliant red precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the dye in an oven at 60-70 °C.

The Influence of the Methoxy Group

The methoxy (-OCH₃) group, an electron-donating group, on the phenyl ring originating from this compound has a significant impact on the properties of the resulting azo dye.[5] It influences the electronic properties of the dye, which in turn affects its color. The ortho-position of the methoxy group can lead to a bathochromic (red) shift in the absorption maximum of the dye compared to its unsubstituted counterpart.[5] This is due to the extension of the conjugated π-system. Furthermore, the methoxy group can enhance the dye's solubility in certain organic solvents and influence its fastness properties on various substrates.

Characterization of the Synthesized Azo Dye

The synthesized azo dye can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: The UV-Vis spectrum of the dye dissolved in a suitable solvent (e.g., ethanol) will show a characteristic absorption maximum (λmax) in the visible region, which corresponds to its color.[11] For azo dyes derived from 2-methoxyaniline, the λmax can vary depending on the coupling component.[12]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the structure of the dye molecule. A signal for the O-CH₃ protons would be expected around 3.84 ppm.[13] The aromatic protons will appear in the range of 6.94–7.66 ppm.[13]

  • FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the azo group (-N=N-) and other functional groups present in the molecule.

Safety and Handling Precautions

  • This compound: This compound is toxic and a suspected carcinogen.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • 2-Methoxyaniline (o-Anisidine): This compound is also toxic and should be handled with care.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with appropriate care to avoid skin and eye contact.

  • Diazonium Salts: Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of azo dyes. The multi-step synthesis, involving reduction, diazotization, and azo coupling, is a classic yet powerful method in organic chemistry. By carefully controlling the reaction conditions and the choice of the coupling component, a wide array of colors with specific properties can be achieved. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and explore the potential of azo dyes derived from this compound in their respective fields.

References

  • SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY. (n.d.). CABI Digital Library. Retrieved February 7, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Azo dye. (2024, January 26). In Wikipedia. [Link]

  • Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Vedantu. [Link]

  • How to synthesize Pigment Red 202? (2025, July 1). Winchem Industrial. [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023, March 25). Impactfactor.org. Retrieved February 7, 2026, from [Link]

  • Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. E-Journal of Chemistry, 9(1), 465–470.
  • Bassyouni, F. A., El-Bashir, S. M., & Ibrahim, S. A. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemistry, 2020, 1–24.
  • Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amine. (2024, February 5). In Wikipedia. [Link]

  • Laked azo red pigment and processes for preparation and use. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Li, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34685-34692.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023).
  • Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018, May 9). YouTube. Retrieved February 7, 2026, from [Link]

  • Bassyouni, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Otutu, J. O., & Efurhievwe, E. M. (2010). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. E-Journal of Chemistry, 7(4), 1253–1258.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Coupling with diazonium salt? (2016, August 24). ResearchGate. Retrieved February 7, 2026, from [Link]

  • UV-VIS spectra of synthesized azo dye. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. (n.d.). JOCPR.com. Retrieved February 7, 2026, from [Link]

  • Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 7, 2026, from [Link]

  • Preparation method for C.I. pigment red 53:1. (n.d.). Google Patents.
  • Preparation method of C.I. pigment red 188. (n.d.). Google Patents.

Sources

Synthetic utility of 2-Nitroanisole in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitroanisole (1-methoxy-2-nitrobenzene) is a bifunctional aromatic building block characterized by the interplay between its electron-donating methoxy group and the electron-withdrawing nitro group. While primarily known as the immediate precursor to


-anisidine  (a critical intermediate for azo dyes and pharmaceuticals), its utility extends into nucleophilic aromatic substitution (

) and heterocyclic construction.

This guide provides high-fidelity protocols for the reduction of this compound and its subsequent conversion into benzimidazole scaffolds. It also details the "ipso-substitution" strategy, where the methoxy group serves as a leaving group to access sterically congested


-nitroanilines.

Structural Properties & Reactivity Profile

The reactivity of this compound is defined by the ortho-effect and competing electronic demands.

  • Electronic Push-Pull: The methoxy group (

    
    ) is a strong 
    
    
    
    -donor but
    
    
    -acceptor. The nitro group (
    
    
    ) is a strong
    
    
    - and
    
    
    -acceptor.
  • Activation: The

    
    -nitro group activates the ring toward nucleophilic attack at the C1 position (ipso-carbon), making the methoxy group a viable leaving group under forcing conditions.
    
  • Reduction Potential: The nitro group is easily reduced to an amine (

    
    ), significantly altering the electronic landscape from electron-withdrawing to electron-donating.
    
Reactivity Flowchart

Reactivity Start This compound Red Reduction (Gateway Transformation) Start->Red H2/Pd or Fe/H+ Sub SNAr (Ipso-Substitution) Start->Sub R-NH2, Heat Anisidine o-Anisidine (Nucleophilic) Red->Anisidine Hetero Benzimidazoles Benzoxazoles Anisidine->Hetero Cyclization Nitroaniline o-Nitroaniline (Electrophilic Precursor) Sub->Nitroaniline Nitroaniline->Hetero Reduction + Cyclization

Figure 1: Divergent synthetic pathways for this compound. The compound serves as a pivot point between anisidine derivatives and nitroaniline derivatives.

Primary Transformation: Reduction to -Anisidine[1]

The reduction of this compound to


-anisidine is the most frequent transformation. While catalytic hydrogenation (

gas) is standard in industry, Catalytic Transfer Hydrogenation (CTH) is preferred in research laboratories due to higher safety profiles (no high-pressure gas cylinders) and selectivity.
Protocol A: Catalytic Transfer Hydrogenation (Lab Scale)

Objective: Synthesis of


-anisidine (2-methoxyaniline) without high-pressure hydrogen.

Reagents:

  • Substrate: this compound (10 mmol, 1.53 g)

  • Hydrogen Donor: Ammonium Formate (30 mmol, 1.90 g)

  • Catalyst: 10% Pd/C (10 mol% loading)

  • Solvent: Methanol (dry, degassed)

Procedure:

  • Setup: Charge a two-neck round-bottom flask with this compound and Methanol (20 mL). Nitrogen sparge for 10 minutes to remove dissolved oxygen (prevents catalyst poisoning/ignition).

  • Addition: Add 10% Pd/C carefully (pyrophoric risk: keep wet with solvent).

  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ). Evolution of 
    
    
    
    and
    
    
    gas will be observed.
    • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The yellow nitro spot (

      
      ) will disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Workup: Upon completion (approx. 1-2 hours), cool to room temperature. Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. Dissolve residue in DCM, wash with water (to remove excess formate), dry over

    
    , and concentrate.
    
    • Yield: Typically 90-95%.

    • Storage: Store under inert atmosphere;

      
      -anisidine oxidizes (darkens) upon air exposure.
      

Mechanistic Insight: Ammonium formate decomposes into


, 

, and

on the Pd surface. The in situ generated hydrogen is highly active, reducing the nitro group via nitroso and hydroxylamine intermediates.

Advanced Application: Synthesis of Benzimidazoles[2][3][4]

Benzimidazoles are privileged scaffolds in medicinal chemistry (e.g., proton pump inhibitors, anthelmintics). This compound is a precursor to N-substituted benzimidazoles via a "Reduction-Cyclization" sequence.

Protocol B: One-Pot Reductive Cyclization

Objective: Synthesis of 2-substituted benzimidazole from this compound precursors. Note: This protocol assumes the intermediate o-anisidine is generated or used directly.

Pathway Logic:

  • Reduction: this compound

    
    
    
    
    
    -Anisidine.[1]
  • Condensation:

    
    -Anisidine + Aldehyde 
    
    
    
    Imine (Schiff Base).
  • Cyclization: Oxidative closure (if using aldehyde) or acid-catalyzed closure (if using carboxylic acid).

Specific Workflow (Sodium Dithionite Method): This method allows the use of the nitro precursor directly in the presence of the aldehyde.

Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO/Water (9:1)

Procedure:

  • Dissolve this compound and benzaldehyde in DMSO/Water.

  • Add Sodium Dithionite. Heat to

    
     for 3-4 hours.
    
  • Mechanism: Dithionite reduces the nitro group to the amine. The amine condenses with the aldehyde. The resulting imine undergoes intramolecular cyclization (often requiring mild oxidation or leaving group displacement if using specific derivatives).

    • Note: For this compound specifically, this route yields 1-methoxy-2-phenylbenzimidazole derivatives if the methoxy group is retained, or requires demethylation conditions (

      
      ) post-synthesis if the free NH benzimidazole is desired.
      

Nucleophilic Aromatic Substitution ( )

A less common but powerful utility of this compound is using the methoxy group as a leaving group. The


-nitro group activates the C-OMe bond.

Reaction: this compound + Primary Amine




-Nitroaniline derivative + MeOH

Conditions:

  • Nucleophile: Aliphatic amines (e.g., benzylamine, morpholine).

  • Solvent: DMF or neat.

  • Temp: Elevated (

    
    ).
    
  • Utility: This allows the conversion of an ether linkage to an amine linkage, useful when the

    
    -nitroaniline is difficult to synthesize via direct nitration of aniline (which often yields para isomers).
    
Data Summary: Substitution vs. Reduction[5]
VariableReduction Pathway

Pathway
Reagent

/Pd, Fe/HCl, or Formate
Primary/Secondary Amines
Active Site Nitro Group (

)
Methoxy Carbon (C-OMe)
Product

-Anisidine (Amine retained)

-Nitroaniline (Ether lost)
Key Condition Reducing AtmosphereHeat, Polar Aprotic Solvent

Safety & Handling (Critical)

This compound and its metabolite


-anisidine  are hazardous.[2] Strict adherence to safety protocols is mandatory.
  • Carcinogenicity: this compound is classified as a Group 2A/1B Carcinogen (depending on agency). It is reasonably anticipated to be a human carcinogen.[3][4]

  • Methemoglobinemia: Absorption through skin or inhalation can cause oxidation of hemoglobin to methemoglobin, reducing oxygen transport.

    • Symptoms:[5][3][6][7][8] Cyanosis (blue lips), dizziness, fatigue.

  • Engineering Controls:

    • All solid handling must occur in a fume hood or glovebox.

    • Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong oxidizers.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: o-Nitroanisole. U.S. Department of Health and Human Services. [Link]

  • Organic Syntheses. (1945). o-Anisidine.[4][9] Org. Synth. 25, 5. (Classic reduction protocol). [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Quantitative Analysis of 2-Nitroanisole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of 2-Nitroanisole (CAS No. 91-23-6) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of various dyes and pharmaceuticals and is recognized as an environmental pollutant with potential carcinogenic properties.[1][2] Consequently, a reliable and sensitive analytical method is imperative for quality control, process monitoring, and environmental assessment. This guide provides a comprehensive methodology, from sample preparation to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for specific matrices.

Introduction: The Significance of this compound Analysis

This compound, also known as 1-methoxy-2-nitrobenzene, is a synthetic, colorless to yellowish liquid primarily used as a precursor in the production of o-anisidine, a key component in the manufacturing of azo dyes.[2][3] Its role as a building block extends to the pharmaceutical industry.[4] However, its classification as a potential human carcinogen (Group 2B) and its presence as an industrial pollutant necessitate precise analytical oversight.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification based on mass-to-charge ratio. This protocol outlines a validated starting point for the GC-MS analysis of this compound, ensuring accuracy and reproducibility.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₇H₇NO₃[4]
Molecular Weight153.14 g/mol [4]
CAS Number91-23-6[3]
AppearanceColorless to yellowish liquid[2]
Boiling Point277 °C[2]
Melting Point10.5 °C[2]
Density1.254 g/cm³ at 20 °C[2]
SolubilitySparingly soluble in water; soluble in ethanol, ether, and other organic solvents.[2][4]
SafetyPotential carcinogen; harmful if swallowed.[5][6]

Principle of the GC-MS Method

The methodology hinges on the volatility of this compound, which allows it to be vaporized in the GC inlet and separated from other components as it passes through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Upon elution from the column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by a mass analyzer, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Materials and Reagents
  • This compound Standard: Analytical grade (≥99% purity)

  • Solvent: GC-MS grade Dichloromethane, Hexane, or other suitable volatile organic solvent.[7][8]

  • Sample Vials: 1.5 mL or 2 mL glass autosampler vials with PTFE-lined septa.[7]

  • Pipettes and Syringes: Calibrated for accurate volume measurements.

  • Inert Gas: Helium (99.999% purity) for carrier gas.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer equipped with an electron ionization (EI) source is required. The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 2: Recommended GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic compounds.
Injection Volume1 µLStandard volume to prevent column overloading.
Inlet Temperature250 °CEnsures rapid and complete volatilization of this compound without thermal degradation.
Injection ModeSplitlessMaximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for more concentrated samples.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven ProgramInitial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.The program starts below the solvent's boiling point and ramps aggressively to elute this compound (B.P. 277°C) as a sharp peak, followed by a hold to clean the column.
Mass Spectrometer (MS)
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase and promote consistent ionization.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy70 eVThe standard energy for EI, which generates stable and extensive fragmentation libraries (e.g., NIST).
Mass Scan Range40 - 200 m/zCovers the molecular ion (m/z 153) and all significant expected fragments.
Solvent Delay3 minPrevents the high concentration of solvent from entering and saturating the MS detector.
Sample Preparation Protocol

Causality: Proper sample preparation is critical to avoid contamination and ensure the analyte is in a form suitable for GC-MS analysis.[8][9] Using volatile organic solvents is necessary as GC-MS cannot be performed directly on aqueous samples.[7] Samples must be free of particulates to prevent blockage of the syringe and contamination of the injector and column.[7]

Step-by-Step Procedure:

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of dichloromethane in a class A volumetric flask.

  • Working Standard Preparation (10 µg/mL): Perform a serial dilution of the stock standard. For example, dilute 100 µL of the stock solution into 9.9 mL of dichloromethane to create a 10 µg/mL working standard. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[7]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution with the chosen solvent.

  • Sample Preparation:

    • If the sample is a solid, dissolve a known weight in dichloromethane to an estimated concentration within the calibration range.

    • If the sample is a liquid, dilute it with dichloromethane to fall within the calibration range.

    • For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte into an organic layer.[8]

  • Final Filtration: Ensure all solutions (standards and samples) are free of particles. If necessary, centrifuge the samples and transfer the supernatant to a clean vial.[8]

  • Vialing: Transfer a minimum of 50 µL of each standard and sample into separate 1.5 mL glass autosampler vials and cap securely.[7]

GC-MS Workflow and Data Analysis

The overall process from sample preparation to data reporting follows a structured workflow to ensure consistency and traceability.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample SamplePrep Prepare Sample for Analysis (Dilution/Extraction) Sample->SamplePrep StdPrep Prepare Standards & Calibration Curve Vial Transfer to Autosampler Vials StdPrep->Vial SamplePrep->Vial Sequence Create Instrument Sequence Vial->Sequence GCMS GC-MS Injection & Analysis Sequence->GCMS RawData Acquire Raw Data (Chromatograms & Spectra) GCMS->RawData Process Process Data: - Integrate Peaks - Identify Compound RawData->Process Quant Quantify Analyte (Using Calibration Curve) Process->Quant Report Generate Final Report Quant->Report

Caption: GC-MS Analysis Workflow for this compound.

Data Analysis Steps
  • Peak Identification: Identify the chromatographic peak corresponding to this compound by its retention time, which should be consistent across all standards and samples.

  • Mass Spectrum Confirmation: Confirm the identity by comparing the acquired mass spectrum of the peak with a reference library (e.g., NIST). The spectrum should exhibit the characteristic molecular ion and fragmentation pattern of this compound.

  • Quantification: Integrate the peak area of a characteristic, abundant, and interference-free ion (quantification ion). The molecular ion (m/z 153) is often a good choice.

  • Calibration Curve: Plot the peak areas of the calibration standards against their known concentrations to generate a calibration curve. A linear regression with R² > 0.995 is typically required.

  • Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the prepared samples.

Expected Results
  • Retention Time: Based on the proposed GC parameters, this compound is expected to elute at approximately 10-12 minutes.

  • Mass Spectrum: The electron ionization mass spectrum will be the primary tool for identification. The key is to observe the molecular ion and a logical fragmentation pattern.

Table 3: Expected Mass Fragments for this compound

m/zIon IdentityInterpretationRole in Identification
153 [M]⁺Molecular IonPrimary Identifier & Quant Ion
123[M-NO]⁺Loss of a nitric oxide radicalConfirmatory Fragment
107[M-NO₂]⁺Loss of the nitro group (NO₂)Major Confirmatory Fragment
95[M-NO-CO]⁺Subsequent loss of carbon monoxideConfirmatory Fragment
77[C₆H₅]⁺Phenyl cation, loss of OCH₃ and NO₂Common aromatic fragment

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the analysis of this compound. By adhering to the specified sample preparation steps and instrumental parameters, researchers and drug development professionals can achieve accurate and reproducible results for quality control, safety assessment, and environmental monitoring. The provided parameters serve as a validated starting point and can be further optimized to meet specific matrix requirements or regulatory standards.

References

  • University of Massachusetts Medical School. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). This compound. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 65. Lyon: IARC. Retrieved from [Link]

  • Trivedi, M. K., & Branton, A. (2015). GC-MS spectra of control and treated anisole samples. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Harvard University. (2024). GC/MS Sample Preparation. HSC Cores - BookStack. Retrieved from [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1520 - this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Loba Chemie. (2015). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated methodology for the quantification of 2-Nitroanisole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a significant industrial intermediate, primarily used in the synthesis of azo dyes, and is also recognized as an environmental pollutant of concern.[1][2] Its accurate and reliable quantification is therefore critical for quality control in manufacturing processes, environmental monitoring, and toxicological studies.[2] This application note details the scientific principles, a step-by-step experimental protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[3][4]

Introduction and Scientific Rationale

This compound (1-Methoxy-2-nitrobenzene) is a synthetic aromatic compound that serves as a precursor to o-anisidine, a key component in dye manufacturing.[1][5] Due to its production and use, it can be released into the environment, posing potential health risks.[1][2] High-Performance Liquid Chromatography (HPLC) is an exceptionally well-suited analytical technique for the determination of such compounds due to its high sensitivity, specificity, and robustness.[3][6]

The method described herein employs Reversed-Phase Chromatography (RP-HPLC), the most common mode of HPLC separation. The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. This compound, being a moderately non-polar molecule (log P ≈ 1.73), exhibits a strong affinity for a hydrophobic stationary phase, such as octadecyl-silane (C18).[5][7] By using a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, this compound is eluted from the column at a characteristic retention time. The separated analyte is then detected by a UV-Vis detector, as the nitroaromatic chromophore in its structure strongly absorbs ultraviolet light.

The causality behind this choice is clear: the C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte, while the acetonitrile/water mobile phase offers precise control over the elution strength. Modulating the ratio of acetonitrile to water allows for the fine-tuning of the retention time and ensures baseline separation from potential impurities or matrix components. This combination provides a selective and efficient separation mechanism.

Analytical Method Workflow

The entire analytical process, from initial sample handling to final data reporting, is designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing stock Standard Stock Preparation cal Calibration Standards (Serial Dilution) stock->cal inject Sequence Injection (Standards & Samples) cal->inject sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->inject sys_setup HPLC System Setup & Equilibration sys_setup->inject acquire Chromatographic Data Acquisition inject->acquire integrate Peak Integration acquire->integrate curve Generate Calibration Curve (Area vs. Conc.) integrate->curve quant Quantify Analyte in Sample curve->quant report Final Report Generation quant->report

Caption: Workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal places).

    • pH meter.

    • Sonicator.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reagents and Chemicals:

    • This compound reference standard (≥99% purity).[8][9]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Methanol (HPLC grade, for standard/sample preparation).

    • Phosphoric Acid (reagent grade, optional for mobile phase pH adjustment).[6][10]

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of this compound.

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)Provides excellent hydrophobic retention for this compound and high efficiency.[6]
Mobile Phase Isocratic: Acetonitrile and Water (60:40 v/v)The ratio provides optimal elution and retention time. Acetonitrile is a strong organic modifier for eluting moderately non-polar compounds from a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.[6]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.[6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[6]
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[11]
Run Time ~10 minutesSufficient to allow for the elution of this compound and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Add 400 mL of HPLC-grade water.

    • Mix thoroughly and degas for 15-20 minutes using a sonicator or an online degasser before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol.[6] This solution should be stored under refrigeration.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The goal of sample preparation is to present a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase.[12]

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol or the mobile phase to achieve an expected concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6] Discard the first 0.5 mL of the filtrate to saturate the filter membrane.

  • The sample is now ready for injection.

For environmental samples like water or soil, a pre-concentration and extraction step using Solid-Phase Extraction (SPE) or liquid-liquid extraction may be required, following established protocols such as those outlined in EPA Method 8330B.[13][14]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions. It is good practice to inject a calibration standard periodically to monitor system stability.

  • Construct a calibration curve by plotting the peak area of this compound against the known concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this protocol, it must be validated according to ICH Q2(R2) guidelines.[4][15][16] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Validation Parameters and Protocols
ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the signal is unequivocally from this compound, free from interference.Analyze blank matrix, placebo (if applicable), and spiked samples. Compare chromatograms to ensure no interfering peaks at the retention time of this compound.Peak is pure and free from co-elution. Baseline is resolved.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across the specified range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999.[17]
Accuracy To measure the closeness of the test results to the true value.Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a blank matrix.[16][18]Mean recovery between 98.0% and 102.0%.[19]
Precision To assess the degree of scatter between a series of measurements.Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration.[16] Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.[17][19]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Calculate based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.S/N ratio method is commonly accepted.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on retention time and quantification.System suitability parameters are met, and results remain accurate and precise.

Principle of Separation: Visualized

The separation in this RP-HPLC method is governed by the hydrophobic interactions between the analyte and the stationary phase.

RP_HPLC_Principle cluster_column HPLC Column Cross-Section cluster_analytes Analyte Interaction sp Stationary Phase (C18) Non-polar hydrocarbon chains bonded to silica particles. mp Mobile Phase (Acetonitrile/Water) Polar solvent mixture flows through the column. nitro This compound Moderately non-polar. nitro->sp Stronger Interaction (Longer Retention) polar_imp Polar Impurity Highly polar. polar_imp->mp Stronger Interaction (Shorter Retention)

Caption: Analyte interaction in a C18 reversed-phase column.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Column degradation or contamination.- Incompatible sample solvent.- pH of mobile phase inappropriate for analyte.- Flush or replace the column.- Ensure sample is dissolved in the mobile phase or a weaker solvent.- Add a small amount of acid (e.g., 0.1% phosphoric acid) to the mobile phase.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase accurately.- Ensure the column oven is set and stable.- Check the pump for leaks and ensure proper priming.
Ghost Peaks - Contamination in the autosampler or injection port.- Impurities in the mobile phase.- Sample carryover from a previous injection.- Clean the injection system.- Use high-purity solvents and prepare fresh mobile phase.- Run a blank injection with a strong solvent wash.
Low Peak Area/Sensitivity - Incorrect injection volume.- Leaks in the system.- Detector lamp aging.- Verify autosampler settings and syringe function.- Perform a system pressure test.- Check lamp energy and replace if necessary.

References

  • National Center for Biotechnology Information. (n.d.). This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Iodo-4-nitroanisole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Loba Chemie. (2015, April 9). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline.... Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Preprints.org. (2024, January 30). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]

  • INCHEM. (1996). This compound (IARC Summary & Evaluation, Volume 65, 1996). Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

Sources

Application Note: 2-Nitroanisole as a Divergent Scaffold for N-Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This technical guide details the utility of 2-Nitroanisole (1-methoxy-2-nitrobenzene) as a primary building block in the synthesis of fused heterocyclic systems, specifically benzimidazoles , quinoxalines , and benzoxazoles .

While often viewed merely as a precursor to o-anisidine, this compound offers a distinct strategic advantage over o-nitroaniline in drug discovery: Regiocontrol.

  • The "Masked" Aniline: The methoxy group serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions activated by the ortho-nitro group. This allows for the clean introduction of N-substituents before ring closure, avoiding the over-alkylation issues common when attempting to functionalize o-phenylenediamine directly.

  • Redox Versatility: The nitro group serves as an internal oxidant in "borrowing hydrogen" methodologies, enabling atom-economical synthesis of quinoxalines.

Safety & Handling (Critical)

Hazard Classification: Carcinogen (Category 1B), Acute Toxin (Oral).[1][2] CAS: 91-23-6[1][3][4]

  • Carcinogenicity: this compound is reasonably anticipated to be a human carcinogen.[3] All weighing and solid handling must occur inside a certified fume hood or glovebox.

  • Skin Absorption: Rapidly absorbed through skin. Double-gloving (Nitrile/Laminate) is mandatory.

  • Waste: Segregate as hazardous organic waste. Do not mix with strong oxidizers.

Divergent Synthesis Map

The following diagram illustrates the three primary pathways accessible from the this compound scaffold.

G Start This compound (Starting Block) Int1 N-Substituted 2-Nitroaniline Start->Int1 Path A: SNAr (R-NH2, Heat) Int2 o-Anisidine Start->Int2 Path B: Reduction (H2/Pd or Fe/HCl) Prod1 1-Substituted Benzimidazoles Int1->Prod1 Reductive Cyclization Prod2 Quinoxalines Int1->Prod2 Path C: Ru-Catalyzed Transfer Hydrogenation (with Diols) Prod3 Benzoxazoles Int2->Prod3 Cyclization (with R-COOH)

Figure 1: Divergent synthetic pathways from this compound. Path A represents the high-value "building block" utility for N-functionalization.

Protocol A: Synthesis of 1-Substituted Benzimidazoles (The SNAr Route)

Rationale: Direct alkylation of benzimidazoles often yields a mixture of N1 and N3 isomers. Starting with this compound allows the installation of the N1 substituent first via SNAr, ensuring regiospecificity.

Mechanism[5][6][7][8][9][10]
  • Displacement: The methoxy group is displaced by a primary amine (SNAr).

  • Reduction: The nitro group is reduced to an amine.[5]

  • Condensation: Cyclization with an aldehyde.[6]

Materials
  • This compound (1.0 equiv)

  • Primary Amine (R-NH2) (1.2 equiv)

  • Aldehyde (R'-CHO) (1.0 equiv)

  • Sodium Dithionite (Na2S2O4) (3.0 equiv) - Reductant

  • DMSO (Solvent)

Step-by-Step Procedure
  • SNAr Displacement:

    • Dissolve this compound (5 mmol) in DMSO (10 mL).

    • Add primary amine (6 mmol).

    • Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the deep yellow/orange N-substituted nitroaniline.

    • Note: If the amine is volatile, use a sealed tube.

  • One-Pot Reductive Cyclization:

    • Cool the mixture to room temperature.

    • Add the Aryl Aldehyde (5 mmol).

    • Add Sodium Dithionite (15 mmol) dissolved in a minimum amount of water (approx. 3-5 mL).

    • Heat the mixture to 90°C for 3 hours.

  • Work-up:

    • Pour the reaction mixture into ice-water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMSO.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Validation:

  • 1H NMR: Look for the disappearance of the methoxy singlet (~4.0 ppm) and the appearance of the benzimidazole C2-H (if using formaldehyde) or the substituent protons.

Protocol B: Green Synthesis of Quinoxalines

Rationale: This protocol utilizes the "Borrowing Hydrogen" strategy. The nitro group of the 2-nitroaniline intermediate (derived from this compound) acts as an acceptor for hydrogen removed from a diol, catalyzed by Ruthenium or Iron. This avoids hazardous metal hydride reductants.

Reaction Scheme Visualization

Rxn Sub1 2-Nitroaniline (from this compound) Prod Quinoxaline Sub1->Prod Transfer Hydrogenation Sub2 Vicinal Diol (e.g., Ethylene Glycol) Sub2->Prod Cat Cat: RuCl2(PPh3)3 or Knölker Complex Cat->Prod

Figure 2: Catalytic cycle abstraction for Quinoxaline synthesis.

Materials
  • N-substituted-2-nitroaniline (prepared via Protocol A, Step 1) OR o-nitroaniline (if N-unsubstituted is desired).

  • Vicinal Diol (e.g., 1,2-propanediol) (1.5 equiv).

  • Catalyst: RuCl2(PPh3)3 (2 mol%) OR KOH (Base mediated).

  • Solvent: Toluene or Xylene.

Step-by-Step Procedure
  • Charge: In a pressure tube, combine the nitroaniline derivative (1 mmol), diol (1.5 mmol), RuCl2(PPh3)3 (0.02 mmol), and KOH (0.1 mmol).

  • Solvent: Add Toluene (3 mL).

  • Reaction: Seal the tube and heat to 130°C for 24 hours.

    • Mechanism Insight: The catalyst dehydrogenates the diol to an

      
      -hydroxy ketone (acyloin) or diketone, generating "H2" equivalents which reduce the nitro group in situ.
      
  • Work-up:

    • Cool to room temperature.[7][6][5]

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Quantitative Comparison of Methods

FeatureSNAr + Dithionite (Protocol A)Transfer Hydrogenation (Protocol B)Traditional Reduction (Fe/HCl)
Atom Economy Moderate (Stoichiometric waste)High (Water is byproduct)Low (Iron sludge waste)
Regiocontrol Excellent (N1-defined)GoodPoor (if alkylating post-synthesis)
Scalability High (Kg scale possible)Moderate (Pressure vessels)High
Safety Moderate (DMSO handling)High (Catalytic)Low (Exothermic/Acidic)

Troubleshooting & Optimization

  • Issue: Incomplete SNAr displacement.

    • Cause: Amine nucleophile is too weak or bulky.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 120°C. Ensure the system is strictly anhydrous if using weak nucleophiles.

  • Issue: Low Yield in Quinoxaline Synthesis.

    • Cause: Catalyst poisoning or moisture.

    • Solution: Degas toluene with Argon for 15 minutes prior to sealing. Ensure KOH is dry.

  • Issue: "Tar" formation in Benzimidazole synthesis.

    • Cause: Polymerization of the intermediate diamine.

    • Solution: Ensure the aldehyde is added immediately after the reduction phase, or perform the reduction in the presence of the aldehyde (in situ).

References

  • SNAr Mechanisms & Benzimidazole Synthesis

    • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.[6] ResearchGate.

  • Quinoxaline Synthesis via Transfer Hydrogenation

    • Zhang, F., et al. (2019). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy.[8] Green Chemistry (RSC).

  • Safety & Toxicology Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, this compound.

  • Electrochemical Approaches

    • Organic & Biomolecular Chemistry.[5][9][10] (2021).[11] Electrochemically driven reductive cyclization of o-nitroanilines.[12]

Sources

Application Note: High-Fidelity Synthesis and Purification of 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of anisole (methoxybenzene) is a classical Electrophilic Aromatic Substitution (EAS) often plagued by regioselectivity challenges.[1] Standard mixed-acid protocols (


) typically favor the para-isomer (4-nitroanisole) due to steric hindrance at the ortho position, yielding a thermodynamic ratio of approximately 30:70 (ortho:para).

This application note details an optimized Acetyl Nitrate protocol designed to shift regioselectivity in favor of the target 2-nitroanisole (ortho-isomer). By utilizing in situ generated acetyl nitrate in acetic anhydride, we leverage the "early" transition state character of the reaction to enhance ortho substitution. The guide includes a critical downstream purification workflow exploiting the melting point differential between isomers (


) to isolate high-purity this compound.
Reaction Mechanism & Kinetics

The regioselectivity of this reaction is governed by the nature of the nitrating species. While the nitronium ion (


) is the active electrophile in both methods, the solvent cage and counter-ions in the acetic anhydride system modify the transition state energy.
  • Standard Conditions (

    
    ):  Late transition state; sterics dominate 
    
    
    
    Para major.
  • Acetyl Nitrate Conditions (

    
    ):  The active species is acetyl nitrate (
    
    
    
    ). The reaction proceeds via an "earlier" transition state where the electron density of the ortho position (enhanced by the inductive effect of the methoxy group) dictates attack before steric repulsion takes over.
Mechanistic Pathway (DOT Visualization)

AnisoleNitration Anisole Anisole (Methoxybenzene) SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Active Species Reagents HNO3 + Ac2O (Acetic Anhydride) ActiveSpecies Acetyl Nitrate (In-Situ) Reagents->ActiveSpecies < 10°C Ortho This compound (Target: Liquid) SigmaComplex->Ortho Kinetic Control (Major in Ac2O) Para 4-Nitroanisole (Byproduct: Solid) SigmaComplex->Para Thermodynamic Control

Figure 1: Mechanistic pathway highlighting the divergence between ortho and para isomers based on the nitrating species.

Critical Process Parameters (CPPs)
ParameterSpecificationCausality / Impact
Temperature -5°C to 5°CCritical Safety: Acetyl nitrate is thermally unstable. >10°C risks runaway exotherm and detonation. Low temp also minimizes dinitration.
Addition Rate 1 mL/minControls heat generation. Accumulation of unreacted reagent can lead to delayed induction and sudden thermal spike.
Stoichiometry 1.1 eq

Slight excess ensures conversion; large excess promotes formation of 2,4-dinitroanisole.
Quench Ice/WaterHydrolyzes excess acetic anhydride to acetic acid and stops the reaction immediately.
Experimental Protocol

Safety Warning: Acetyl nitrate is potentially explosive. Never isolate it. Always generate it in situ at low temperatures. Perform all operations behind a blast shield in a functioning fume hood.

4.1 Reagents & Equipment
  • Reagents: Anisole (99%), Nitric Acid (fuming, >90% preferred, or 70% with adjusted stoichiometry), Acetic Anhydride, Sodium Bicarbonate.

  • Equipment: 3-neck round bottom flask (RBF), addition funnel with pressure equalizer, internal thermometer, ice-salt bath, magnetic stirrer.

4.2 Synthesis Procedure
  • Setup: Equip a 250 mL 3-neck RBF with a magnetic stir bar, thermometer, and addition funnel. Nitrogen flush is optional but recommended.

  • Solvent Charge: Add Acetic Anhydride (40 mL) to the flask. Cool to 0°C using an ice-salt bath.

  • Active Species Generation: Slowly add Nitric Acid (10 mL, ~0.24 mol) to the acetic anhydride dropwise.

    • Checkpoint: Maintain internal temperature < 5°C . This generates acetyl nitrate in situ.

  • Substrate Addition: In a separate beaker, mix Anisole (10.8 g, 0.1 mol) with Acetic Anhydride (10 mL) . Transfer this mixture to the addition funnel.

  • Reaction: Add the Anisole solution dropwise to the nitrating mixture over 30–45 minutes.

    • Control: Do not allow temperature to exceed 10°C . The reaction is highly exothermic.

  • Digestion: Once addition is complete, allow the mixture to stir at 10°C for 2 hours. Monitor conversion via TLC (Solvent: 80:20 Hexane:Ethyl Acetate).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. This hydrolyzes the acetic anhydride and precipitates the crude organic phase.

Purification & Characterization

The crude product is a mixture of this compound (target), 4-nitroanisole (major byproduct), and traces of 2,4-dinitroanisole. We exploit the physical state difference for separation.

  • This compound: MP ~10°C (Liquid at RT).

  • 4-Nitroanisole: MP ~54°C (Solid at RT).

5.1 Workup Workflow (DOT Visualization)

Purification Crude Crude Reaction Mixture (Acidic) Quench Ice Quench (Hydrolysis of Ac2O) Crude->Quench Extract Extraction (DCM or Ether) + NaHCO3 Wash (Neutralize) Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Chill Cryogenic Crystallization (-20°C overnight) Dry->Chill Filter Filtration Chill->Filter Solid Filter Cake: 4-Nitroanisole (Discard/Save) Filter->Solid Solid Phase Filtrate Filtrate: Enriched this compound Filter->Filtrate Liquid Phase Distill Vacuum Distillation (140°C @ 15 mmHg) Filtrate->Distill Final Pure this compound (>98% Purity) Distill->Final

Figure 2: Downstream processing workflow to separate the liquid ortho-isomer from the solid para-isomer.

5.2 Detailed Purification Steps
  • Extraction: Extract the quenched aqueous mixture with Dichloromethane (

    
     mL).
    
  • Neutralization: Wash the combined organic layers with saturated Sodium Bicarbonate (

    
    ) until effervescence ceases, then wash with brine.
    
  • Fractional Crystallization (The Key Step):

    • Dry the organic layer over

      
       and evaporate the solvent to obtain a yellow oil/solid mix.
      
    • Dissolve the crude oil in a minimum amount of hot ethanol or methanol.

    • Cool slowly to room temperature, then place in a freezer at -20°C overnight.

    • 4-Nitroanisole will crystallize out as long needles.

  • Filtration: Rapidly filter the cold mixture. The solid cake is the para-isomer. The filtrate contains the This compound .

  • Distillation: Concentrate the filtrate. Perform vacuum distillation on the resulting oil.

    • Collect fraction boiling at ~140–150°C at 15 mmHg .

    • Note: this compound has a slightly higher boiling point than the para isomer at atmospheric pressure, but the removal of the bulk solid para isomer via crystallization is far more efficient than distillation alone.

References
  • Olah, G. A., et al. (1981). "Aromatic Substitution. XLIII. Nitration of Anisole and Acetanilide." Journal of Organic Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for physical properties and general nitration safety).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11957, this compound." PubChem.

  • Paul, M. (1958). "The Nitration of Anisole." Journal of the American Chemical Society. Explores the kinetics and ortho/para ratios in various solvents.

  • New Jersey Department of Health. (1998). "Hazardous Substance Fact Sheet: Anisole."[2] (Safety data regarding skin absorption and handling).

Sources

Troubleshooting & Optimization

Purification of crude 2-Nitroanisole by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Welcome to the Technical Support Center. You have likely arrived here because you are attempting to purify 2-Nitroanisole (o-nitroanisole) and are facing a physical state anomaly: the product is an oil, yet you are attempting recrystallization.

The Core Challenge: Pure this compound has a melting point of 9–10°C (48–50°F) .[1][2] At standard laboratory temperatures (20–25°C), it is a liquid.[1][2][3] Therefore, "recrystallization" in the traditional sense (dissolve hot, cool to room temp) will fail to yield crystals of the target compound.

However, crude this compound often contains significant amounts of its isomer, 4-Nitroanisole (p-nitroanisole) , which is a solid (MP: ~54°C).[1]

This guide addresses two distinct purification workflows:

  • Isomer Separation: Crystallizing out the solid impurity (4-isomer) to leave the purified 2-isomer in the filtrate.[1]

  • Melt/Low-Temperature Crystallization: Freezing the 2-isomer itself under controlled sub-ambient conditions for ultra-high purity.[1]

Isomer Data & Solubility Profile

Understanding the physical property divergence between the ortho (target) and para (impurity) isomers is critical for designing the thermal cycle.

PropertyThis compound (Target) 4-Nitroanisole (Impurity) Implication
CAS 91-23-6100-17-4Distinct chemical entities.[1]
Physical State (25°C) Liquid (Yellowish oil)Solid (Prismatic crystals)Separation via filtration is possible.[1][4][5]
Melting Point 9–10°C 54°C 4-NA crystallizes first upon cooling.[1]
Boiling Point 277°C260°CDistillation is difficult due to proximity; Crystallization is preferred for isomer separation.[1]
Solubility (Ethanol) HighModerate (High in hot, Low in cold)Ethanol is the ideal separation solvent.

Visualizing the Purification Workflow

The following logic flow illustrates the decision matrix for purifying the crude mixture.

G Start Crude this compound (Contains 4-Nitroanisole impurity) Solvent Add Solvent (Ethanol/Water 80:20) Heat to 60°C Start->Solvent Dissolution Full Dissolution? Solvent->Dissolution FilterHot Hot Filtration (Remove insoluble mechanical impurities) Dissolution->FilterHot Yes Cooling Controlled Cooling (Target Temp: 15°C) FilterHot->Cooling Crystallization Crystallization Occurs (Precipitate is 4-Nitroanisole) Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration SolidPhase Solid Phase: 4-Nitroanisole (Impurity) Filtration->SolidPhase Discard/Reprocess LiquidPhase Filtrate (Mother Liquor): This compound + Solvent Filtration->LiquidPhase Keep Evap Rotary Evaporation LiquidPhase->Evap CrudeOil Semi-Pure this compound Oil Evap->CrudeOil Decision Purity Requirement? CrudeOil->Decision Distillation Vacuum Distillation (Standard Purity >98%) Decision->Distillation Standard MeltCryst Low-Temp Melt Crystallization (Cool to 0°C, Ultra Purity >99.5%) Decision->MeltCryst High Purity

Figure 1: Purification logic flow separating the solid para-isomer from the liquid ortho-isomer, followed by final purification steps.[1]

Standard Operating Protocols (SOP)

Protocol A: Removal of 4-Nitroanisole (The "Cleanup")

Use this protocol if your crude material is a slush or semi-solid at room temperature.

Reagents: Ethanol (95%), Deionized Water.[1]

  • Dissolution: Place the crude mixture in a flask. Add Ethanol (2 mL per gram of crude).[1] Heat to 60°C until the mixture is fully dissolved.

  • Clarification: If black specks remain (tars), perform a hot filtration through a Celite pad.[1]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (20°C) , then place in a water bath at 15°C .

    • Why 15°C? At this temperature, the 4-nitroanisole (MP 54°C) will crystallize out, but the this compound (MP 10°C) will remain safely in solution.[1] Cooling too far (e.g., -20°C) risks co-crystallizing both.[1]

  • Filtration: Vacuum filter the resulting solids.

    • Solid Cake: This is predominantly 4-nitroanisole (Impurity).[1]

    • Filtrate: This contains your target This compound .[1][2]

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the solvent. You will be left with a yellow/reddish oil.[1]

Protocol B: Low-Temperature Melt Crystallization (The "Polish")

Use this protocol if you have the oil from Protocol A and require >99.5% purity.

  • Setup: Place the crude this compound oil in a jacketed crystallization vessel or a flask submerged in a cooling bath.

  • Deep Cooling: Cool the oil to 0°C to -5°C using a cryostat or ice/salt bath.[1]

  • Seeding: The oil may supercool (remain liquid below its MP).[1] Add a tiny seed crystal of pure this compound (if available) or scratch the glass side with a glass rod to induce nucleation.[1]

  • Crystal Growth: Allow the mass to solidify partially.[1] It will form a slush.[1]

  • Separation: Quickly filter the cold slush through a pre-chilled Büchner funnel (keep the setup at 0°C).

    • Mechanism:[1][4][6][7][8] Impurities (remaining isomers, tars) lower the melting point and will concentrate in the small amount of liquid "uncrystallized" oil. The solid crystals are pure this compound.[1]

  • Thawing: Collect the crystals and allow them to warm to room temperature. They will melt back into a pristine, clear liquid.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I cooled the solution to room temperature, but no crystals formed."

Diagnosis: You are likely looking for this compound crystals, but the compound is a liquid at room temperature.[1] Corrective Action:

  • If you are trying to remove the 4-isomer impurity, this indicates your product is already relatively pure (low 4-isomer content).[1]

  • If you are trying to crystallize the 2-isomer itself, you must cool the solution below 5°C . Room temperature is too hot for this compound to exist as a solid.[1]

Issue 2: "The product oiled out instead of crystallizing."

Diagnosis: This is expected behavior for this compound in solvent systems if the temperature is above 10°C, or if water content is too high (forcing the oil out before crystals form). Corrective Action:

  • For Isomer Separation: Add a small amount of ethanol to redissolve the oil, then cool more slowly. You want the solid impurity to crystallize, not the liquid product to phase separate.

  • For Melt Crystallization: Oiling out is not the problem; the problem is lack of nucleation. You must reach the metastable zone (approx -5°C) and agitate vigorously.[1]

Issue 3: "My crystals melted on the filter paper."

Diagnosis: Ambient heat transfer. Corrective Action:

  • When filtering this compound (Protocol B), the equipment must be pre-chilled .[1]

  • Perform the filtration in a cold room or use a jacketed filter funnel at 0°C.

  • If the crystals melt at 20°C, that confirms they are this compound (MP ~10°C).[1]

Issue 4: "The product is red/dark yellow."

Diagnosis: Presence of oxidation byproducts or azo-derivatives.[1] Corrective Action:

  • Perform an Activated Carbon treatment during the hot dissolution step (Protocol A, Step 2).[8] Add 5% w/w activated charcoal, stir for 10 mins at 50°C, then filter hot.

Safety & Handling (Critical)

  • Toxicity: Nitroanisoles are toxic and can be absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).

    • Mandatory PPE: Butyl rubber or Silver Shield gloves.[1] Nitrile is often insufficient for long-term exposure to nitro-aromatics.[1]

  • Ventilation: All heating must occur in a fume hood.[1]

  • Waste: Isolate all mother liquors as halogenated/hazardous organic waste (if chloronitrobenzene precursors were used) or toxic organic waste.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7048, this compound. Retrieved from [Link][1]

  • Booth, G. (2000).[1] Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] (Standard industrial reference for nitro-isomer separation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for general low-temperature crystallization techniques).

Sources

Overcoming challenges in the reduction of 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization, Selectivity, and Safety in the Synthesis of 2-Anisidine.

Introduction: The Transformation

Welcome to the Technical Support Center. This guide addresses the reduction of 2-Nitroanisole to 2-Anisidine (o-Anisidine). While this transformation appears chemically simple (


), it presents distinct challenges in selectivity and safety that often derail scale-up efforts.

The Core Challenge: The methoxy group (-OMe) at the ortho position is liable to cleavage (demethylation) under forcing conditions, yielding 2-aminophenol , a difficult-to-remove impurity. Furthermore, the accumulation of reactive intermediates (nitroso/hydroxylamine) can lead to colored azo-dimers or catastrophic thermal runaway.

Module 1: Catalytic Hydrogenation (The Gold Standard)

Recommended for: High-throughput screening, scale-up, and clean impurity profiles.

Troubleshooting Guide

Q: My reaction stalls at 90% conversion. Increasing pressure doesn't help. Why? A: You are likely experiencing Hydroxylamine Arrest . The reduction proceeds via a nitroso (


) and then a hydroxylamine (

) intermediate. The final step (

) has the highest activation energy.
  • Diagnosis: Check HPLC for a peak slightly more polar than the product.

  • Fix: Do not just add more

    
    .
    
    • Temperature: Increase temperature by 5-10°C (carefully) to overcome the activation barrier.

    • Promoters: Add trace amounts of Vanadium (e.g.,

      
      ). Vanadium catalyzes the disproportionation of hydroxylamines, clearing the bottleneck [1].
      

Q: I am detecting 2-aminophenol (demethylated byproduct). How do I stop this? A: You are cleaving the ether bond. This is usually acid-catalyzed or occurs at high temperatures on active metal sites.

  • Mechanism: The methoxy oxygen coordinates to the metal surface; if the surface is too acidic or the temperature too high, the

    
     bond breaks.
    
  • Fix:

    • Switch Catalyst: If using Pd/C, switch to Pt/C (sulfided) . Platinum is generally less aggressive toward ether cleavage than Palladium.

    • Solvent Control: Avoid acidic solvents. Run in Methanol or Ethanol. If necessary, add a trace of base (

      
      ) to neutralize surface acidity, though this may slow the reaction slightly.
      

Q: The reaction exotherm spiked uncontrollably. How do I manage the heat? A: Nitro reduction releases ~500 kJ/mol. In a batch reactor, this is dangerous.

  • Protocol Adjustment: Switch from batch mode to Semi-Batch (feeding the nitro compound into the catalyst slurry under

    
    ) or use a Microchannel Reactor  to improve heat transfer [2].
    
Standard Operating Procedure: Catalytic Hydrogenation
  • Loading: Charge autoclave with this compound (1.0 equiv) and Methanol (10 vol).

  • Catalyst: Add 5% Pt/C (sulfided type, 1 wt% loading relative to substrate). Note: Sulfided catalysts prevent ring hydrogenation.

  • Purge: Purge with

    
     (3x) then 
    
    
    
    (3x).
  • Reaction: Pressurize to 5-10 bar

    
    . Heat to 50°C. Stirring rate must be >1000 rpm to eliminate gas-liquid mass transfer limitations.
    
  • Work-up: Filter catalyst while warm (to prevent product crystallization on the catalyst). Concentrate filtrate.

Module 2: Chemical Reduction (Lab Scale & Chemoselective)

Recommended for: Labs without high-pressure equipment or substrates sensitive to hydrogenolysis.

Troubleshooting Guide

Q: The Iron/HCl (Béchamp) method created a sludge I can't filter. What went wrong? A: You generated colloidal Iron(III) hydroxide.

  • The Fix: Do not neutralize to pH 7-8 immediately.

    • Add Celite to the reaction mixture before neutralization.

    • Adjust pH to ~4-5 (weakly acidic) where iron salts are still somewhat soluble, or drive it to pH >10 where the oxide precipitates more granularly.

    • Better Alternative: Use Hydrazine Hydrate + FeCl3/Carbon . This mimics the iron reduction but produces

      
       and water as byproducts, avoiding the sludge entirely [3].
      

Q: I need to reduce the nitro group but keep a halogen (Cl/Br) elsewhere on the ring. A: Catalytic hydrogenation (Pd/C + H2) will debrominate/dechlorinate your molecule.

  • Solution: Use Hydrazine Hydrate + Graphite-supported catalyst or Stannous Chloride (SnCl2) . These methods are chemoselective for

    
     and will spare aryl halides [4].
    
Comparison of Chemical Reducing Agents
Reagent SystemSelectivityWork-up DifficultyScalabilityKey Risk
H2 + Pd/C Low (Cleaves halides)Low (Filtration)HighFire/Explosion
Fe / HCl (Béchamp) HighHigh (Iron Sludge)MediumWaste Disposal
Hydrazine / FeCl3 HighLowMediumHydrazine Toxicity
SnCl2 / HCl Very HighMedium (Emulsions)LowTin Residues

Module 3: Visualizing the Pathway & Failure Modes

Understanding the mechanism is critical to troubleshooting. The diagram below illustrates the reduction pathway and where specific impurities (Azo, Azoxy, Aminophenol) originate.

ReductionPathway Nitro This compound (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine (Basic pH) Amine 2-Anisidine (Product) Hydroxyl->Amine + 2H (Rate Limiting) Phenol 2-Aminophenol (Demethylated) Hydroxyl->Phenol Bamberger Rearrangement (Acidic pH) Azo Azo Dimer (Colored Impurity) Azoxy->Azo Reduction

Figure 1: Reaction pathway showing the "Main Line" (Blue/Green) and "Failure Modes" (Red/Orange). Note that Azoxy formation is favored if the reaction stalls at the intermediate stage.

Module 4: Safety & Toxicity (Critical)

Q: Is this compound dangerous to handle? A: Yes. It is classified as a Group 2B Carcinogen (possibly carcinogenic to humans).[1]

  • Acute Risk: It causes methaemoglobinaemia (interferes with blood oxygen transport).

  • PPE: Double nitrile gloves, full respirator (if aerosolizing), and dedicated fume hood.

  • Waste: All aqueous waste from the reaction (especially from Béchamp reductions) must be treated as hazardous due to dissolved aromatics [5].

Q: How do I determine if my reaction is safe to scale up? A: Perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture.

  • Warning Sign: If the decomposition temperature of the nitro compound is close to your operating temperature, do not scale .

  • Rule of Thumb: Maintain a safety margin of at least 50°C between process temperature and the onset of thermal decomposition (

    
    ).
    

References

  • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.

  • Kulkarni, A. A. (2005). "Kinetic study of catalytic hydrogenation of o-nitroanisole to o-anisidine in a microchannel reactor." Chemical Engineering Science.

  • Lauwiner, M. (1998). "Hydrazine reduction of nitro compounds catalyzed by iron." Journal of Applied Chemistry.

  • Bellamy, F. D. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters.

  • National Toxicology Program. (1993). "Toxicology and Carcinogenesis Studies of o-Nitroanisole." NTP Technical Report Series.

Sources

How to remove dinitroanisole impurities from 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Dinitroanisole (DNAN) Impurities from 2-Nitroanisole (2-NA)

Executive Summary

The Core Challenge: The synthesis of this compound (2-NA) often results in over-nitration, producing 2,4-Dinitroanisole (DNAN) as a byproduct.[1][2][3] The Physical Distinction: The separation relies heavily on the phase difference at room temperature:[3]

  • This compound (Product): Liquid (MP: 9–10 °C; BP: 277 °C).[1][2][3][4]

  • 2,4-Dinitroanisole (Impurity): Solid (MP: 94–95 °C).[1][2][3][5]

Safety Critical Warning: DNAN is an energetic material used in insensitive munitions (e.g., IMX-101).[1][2][3][6] While less sensitive than TNT, it is thermally unstable at high temperatures.[1][2][3] Do not distill this mixture to dryness.

Module 1: The "Cold Crash" Pre-Treatment

Best for: Crude mixtures with visible solids or high impurity loads (>5%).[3]

Because 2-NA is a liquid at room temperature and DNAN is a solid, the simplest method to remove the bulk of the impurity is thermodynamic precipitation.[1][2][3]

Protocol:

  • Chill: Lower the temperature of the crude oil to 15 °C . Do not go below 10 °C, or the 2-NA product will begin to freeze.[1][2][3]

  • Agitate: Stir slowly for 2–4 hours to encourage crystal growth of the DNAN.

  • Filter: Pass the mixture through a sintered glass funnel (Porosity 3) or a filter press.

  • Wash (Optional): If the filter cake retains significant product, wash with a small volume of cold (0 °C) methanol.[1][2] Note: DNAN is slightly soluble in methanol, so use minimal volume.[1][2][3]

Why this works: The solubility of DNAN decreases significantly in the supercooled liquid matrix of 2-NA. Removing the bulk solid here reduces the thermal load required in the subsequent distillation step.[2][3]

Module 2: Vacuum Rectification (The Gold Standard)

Best for: High-purity requirements (>99.5%).[1][2][3]

Distillation is the most effective method, but it requires strict vacuum control to keep temperatures well below the decomposition threshold of the dinitro impurities.[1][2][3]

Operational Parameters
ParameterSettingRationale
System Pressure < 10 mmHg (Torr)Lowers BP of 2-NA to safe range (~150–160 °C).[1][2][3]
Pot Temperature Max 180 °C DNAN decomposes >295 °C. A 100°C safety buffer is mandatory.[1][2][3]
Condenser Temp 40–50 °C Prevents 2-NA (MP 10°C) from freezing/clogging the condenser while ensuring condensation.[1][2][3]
Reflux Ratio 3:1 Sufficient to separate trace isomers.[1][2][3]
Step-by-Step Protocol
  • Charge: Load the filtered crude 2-NA into the still pot. Add boiling chips or engage a magnetic stirrer.

  • Vacuum: Apply full vacuum (<10 mmHg). Check for leaks before heating.[1][2][3]

  • Heat Ramp: Slowly raise the oil bath temperature.

    • Observation: 2-NA will distill over at approximately 140–150 °C (at ~5-10 mmHg).[1][2][3]

  • Fraction Collection:

    • Foreshot (First 5%): Discard (contains moisture/light volatiles).[1][2][3]

    • Main Cut: Collect the stable fraction.[1][2][3]

  • Termination (CRITICAL): Stop the distillation when 10–15% of the volume remains in the pot.

    • Reason: The residue is concentrated DNAN.[1][2][3] As the volume decreases, the pot temperature rises.[1][2][3] Heating concentrated energetic materials is a severe explosion hazard.[1][2][3]

Module 3: Adsorption Polishing

Best for: Removing trace color bodies or ultra-low levels of dinitro species post-distillation.[2]

If the distillate has a yellow tint (characteristic of nitro compounds), activated carbon treatment is effective.[1][2]

  • Slurry: Add 1–2% wt/wt Activated Carbon to the distilled 2-NA.

  • Heat: Warm to 50 °C and stir for 1 hour.

  • Filter: Filter hot through a Celite pad to remove the carbon.[1][2][3]

Visualizing the Workflow

PurificationWorkflow Start Crude this compound (Liquid + Solid Impurity) CheckImpurity Check DNAN Content (HPLC/GC) Start->CheckImpurity ColdCrash Cold Filtration (Cool to 15°C) CheckImpurity->ColdCrash > 5% DNAN VacDistill Vacuum Distillation (<10 mmHg, <180°C) CheckImpurity->VacDistill < 5% DNAN SolidWaste Solid DNAN Waste (Energetic Disposal) ColdCrash->SolidWaste Filter Cake ColdCrash->VacDistill Filtrate Residue Still Bottoms (Conc. DNAN - DANGER) VacDistill->Residue Residue (Do not dry!) FinalProduct Pure this compound (>99.5%) VacDistill->FinalProduct Distillate Polishing Carbon Adsorption (Optional) Polishing->FinalProduct Clear Liquid FinalProduct->Polishing If Yellow

Figure 1: Decision matrix for the purification of this compound based on impurity load.

Troubleshooting & FAQ

Q1: My distillate is solidifying in the condenser. What is happening?

  • Diagnosis: Your cooling water is too cold.[1][2][3]

  • Fix: this compound freezes at ~10 °C. If your chiller is set to 5 °C or lower, the product will crystallize in the path.[1][2][3] Set the condenser coolant to 20–25 °C .

Q2: Can I wash the crude with water to remove the dinitro impurity?

  • Analysis: No. Both 2-NA and DNAN are practically insoluble in water.[1][2][3]

  • Alternative: Alkaline washing (NaOH) can hydrolyze DNAN to water-soluble dinitrophenol, but this risks hydrolyzing your product (2-NA) into 2-nitrophenol.[1][2][3] Physical separation (Filtration/Distillation) is superior to chemical washing for this specific pair.[1][2][3]

Q3: How do I safely dispose of the distillation residue?

  • Safety Protocol: The residue contains concentrated DNAN, which is an explosive precursor.[1][2][3]

  • Action: Dilute the still bottoms immediately with a solvent (like acetone or toluene) once cooled to <60 °C to desensitize it.[1][2][3] Incinerate via a licensed hazardous waste handler.[1][2][3] Never chip or scrape dry, hard residue from the flask.[1][2]

Q4: Why not use crystallization from ethanol?

  • Logic: 2-NA is a liquid at room temperature.[1][2][3][4] "Recrystallization" is not possible in the traditional sense.[1][2][3] You would have to perform a "melt crystallization" at very low temperatures (<0 °C), which is energy-intensive and difficult to scale compared to distillation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7048, this compound.[1][2][3] Retrieved from [Link][1][2][3]

    • Citation for physical properties (MP/BP)
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8385, 2,4-Dinitroanisole.[1][2][3] Retrieved from [Link][1][2][3]

    • Citation for impurity melting point and energetic nature.[7][8][9]

  • Davies, P. J., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations.[1][2][3] DSTO Defence Science and Technology Organisation.[1][2][3][6]

    • Citation for thermal stability, decomposition temper
  • Lide, D. R.[1][2][3] (Ed.).[1][3][4][5][9][10] (2005). CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1][2][3]

    • Authoritative source for vapor pressure and phase change d

Sources

Scaling up the synthesis of 2-Nitroanisole from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

You are accessing the technical support repository for the pilot-scale synthesis of 2-Nitroanisole (1-methoxy-2-nitrobenzene) . This guide addresses the transition from gram-scale lab synthesis to kilogram/ton-scale pilot production via the Nucleophilic Aromatic Substitution (SnAr) of 2-Chloronitrobenzene (2-CNB) with Sodium Methoxide (NaOMe).

Warning: This chemistry involves nitro-aromatics.[1][2][3] The primary risks at scale are thermal runaway and shock sensitivity of dry residues. Do not deviate from the safety parameters defined in Module 1.

Module 1: Process Safety & Thermal Hazards

Criticality: HIGH - "Stop" Gate

Q1: The reactor temperature is spiking despite constant jacket cooling. What is happening?

Diagnosis: You are likely experiencing a loss of thermal control due to the reaction exotherm exceeding the heat removal capacity (UA) of your pilot vessel. The methoxylation of 2-chloronitrobenzene is highly exothermic (


).

Immediate Action:

  • Stop Dosing: Cut the NaOMe feed immediately.

  • Full Cooling: Maximize jacket flow.

  • Emergency Quench: If

    
    , initiate emergency quench (cold methanol or water dump) to prevent approaching the decomposition onset.
    

Technical Context: Nitro-compounds possess high energy. While the desired reaction is exothermic, the decomposition of the nitro group is violent and can trigger at temperatures as low as 200°C, or lower if catalyzed by impurities (bases/metals) [1]. At pilot scale, the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.

Safety Protocol: The "Safe-Dose" Loop

  • Lab Data Required: Differential Scanning Calorimetry (DSC) to determine

    
     of decomposition.
    
  • Rule: Maintain

    
    .
    

SafetyLogic Start Start Dosing NaOMe CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision Is Tr > Setpoint + 5°C? CheckTemp->Decision Stop STOP DOSING Full Cooling Decision->Stop Yes Continue Continue Dosing (Flow Control) Decision->Continue No Stop->CheckTemp Wait for Tr drop Runaway CRITICAL ALERT Tr > 100°C Emergency Quench Stop->Runaway If Tr continues rising

Figure 1: Automated dosing logic for exothermic SnAr reactions. Dosing must be interlocked with reactor temperature.

Module 2: Reaction Engineering & Impurity Control

Criticality: MEDIUM - "Quality" Gate

Q2: Our HPLC shows high levels of 2-Nitrophenol (2-NP). How do we reduce this?

Diagnosis: The presence of water in your system. The methoxide ion (


) competes with the hydroxide ion (

). If water is present,

is generated or exists as an impurity, leading to hydrolysis of the C-Cl bond to form 2-Nitrophenol instead of this compound.

Root Causes:

  • Wet Reagents: Using NaOMe solution with water content >0.1%.

  • Wet Solvent: Methanol not dried properly.

  • Atmospheric Moisture: Reactor not under positive nitrogen pressure.

Corrective Protocol:

  • Reagent Spec: Use 25-30% NaOMe in Methanol with

    
    .
    
  • Drying: If using solid NaOMe, ensure it is free-flowing. If generating in-situ (NaOH + MeOH), you must distill off the water/methanol azeotrope before adding the 2-CNB [2].

Q3: The reaction stalls at 90% conversion. Adding more NaOMe doesn't help.

Diagnosis: Agitation failure or Salt encrustation . The reaction produces Sodium Chloride (NaCl) as a byproduct. In Methanol, NaCl has low solubility.



At pilot scale, massive salt precipitation can coat the impeller or the reactor walls, inhibiting mass transfer.

Troubleshooting Guide:

ParameterLab Scale (1 L)Pilot Scale (100 L+)Adjustment Required
Agitation Magnetic StirrerAnchor/Pitched BladeSwitch to high-torque overhead stirring. Avoid magnetic coupling (decoupling risk).
Dosing Syringe PumpDiaphragm PumpDose NaOMe sub-surface to prevent solids from clogging the dip tube.
Solvent Ratio 5-10 V3-5 VHigher concentration saves cost but increases slurry viscosity. Keep >3 V to manage NaCl solids.

Module 3: Work-up & Isolation

Criticality: MEDIUM - "Yield" Gate

Q4: We are seeing emulsions during the water wash. How do we break them?

Diagnosis: Density proximity and fine particulates. this compound (Density ~1.25 g/mL) separates well from water, but residual NaCl fines or unreacted nitro-species can stabilize emulsions.

Step-by-Step Isolation Protocol:

  • Distillation: Distill off Methanol (recover for recycle) until pot temperature reaches ~85-90°C. Caution: Do not distill to dryness.

  • Wash 1 (Hot): Add hot water (60°C) to the molten residue. Agitate for 15 mins.

    • Why Hot? this compound melts at ~10°C, but keeping it hot lowers viscosity and improves phase separation.

  • Separation: Allow settling for 30-60 mins. Drain the heavy organic layer (Bottom).

  • Wash 2 (Alkaline): Wash with 5% NaOH solution.

    • Purpose: This pulls any formed 2-Nitrophenol (which is acidic) into the aqueous phase as sodium 2-nitrophenolate [3].

  • Final Wash: Neutral water wash to remove caustic traces.

Module 4: Impurity Logic & Pathway Visualization

Understanding the chemical pathways is essential for troubleshooting purity issues.

ImpurityMap Start 2-Chloronitrobenzene (2-CNB) Product This compound (Target) Start->Product SnAr (Main) Impurity1 2-Nitrophenol (Hydrolysis) Start->Impurity1 + Water/OH- Impurity2 Azoxybenzene Derivs. (Reduction) Start->Impurity2 Overheating / Local Hotspots Reagent NaOMe / MeOH Reagent->Product Water Water (Impurity) Water->Impurity1

Figure 2: Reaction pathways showing the origin of critical impurities. Water control prevents Nitrophenol; Temperature control prevents Azoxy formation.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for nitro-compound thermal hazards).
  • Booth, G. (2000). "Nitro Compounds, Aromatic".[4][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • National Toxicology Program. (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of o-Nitroanisole. NTP TR 416. [Link]

  • Org. Process Res. Dev. (Various). General principles of SnAr scale-up and safety regarding chloronitrobenzenes. [Link]

For further assistance, contact the Process Safety Lab or your assigned Project Manager.

Sources

Technical Support Center: Analytical Protocols for 2-Nitroanisole & o-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2NA-RXN-MON-001 Status: Active Subject: Analytical Challenges in Monitoring 2-Nitroanisole Hydrogenation Assigned Specialist: Senior Application Scientist

Executive Summary

Monitoring the reduction of This compound (2-NA) to o-Anisidine (2-AA) presents a classic analytical duality: you are transitioning from a neutral, relatively stable nitro-aromatic to a basic, polar, and oxidation-prone aniline derivative.

This guide addresses the three primary failure modes in this workflow:

  • Chromatographic Tailing: Caused by the interaction of the basic amine (2-AA) with active silanol sites on columns.

  • Ghost Peaks/Intermediates: Failure to detect transient nitroso and hydroxylamine species which can compromise yield and safety.

  • In-Situ Blindness: Difficulty in distinguishing reactant/product conversion in real-time without sampling.

Part 1: Chromatographic Troubleshooting (HPLC & GC)
Q1: Why does my o-anisidine product peak tail severely on HPLC, while the starting material (2-NA) looks sharp?

Diagnosis: Silanol Interaction. o-Anisidine is a basic amine (


). On standard C18 columns, residual silanol groups (

) on the silica support act as weak acids. At neutral pH, these silanols deprotonate (

) and ionically bind to the protonated amine, causing peak tailing and retention time instability.

The Fix: You must suppress this interaction using one of two strategies:

  • Low pH Strategy (Recommended): Use a mobile phase pH < 3.0. This keeps the silanols protonated (neutral), preventing ionic interaction.

    • Buffer: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5).

  • High pH Strategy (Advanced): Use a hybrid-silica column (e.g., Waters XBridge) stable at pH > 10. This keeps the amine deprotonated (neutral).

Standardized HPLC Protocol:

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces accessible silanols.
Mobile Phase A Water + 0.1%

(pH ~2.2)
Suppresses silanol ionization.
Mobile Phase B Acetonitrile (MeCN)Good solubility for 2-NA.
Gradient 10% B to 80% B over 15 minSeparates polar amine (elutes first) from non-polar nitro.
Detection UV @ 254 nmMax absorbance for aromatic rings; avoids mobile phase cutoff.
Q2: I am seeing "ghost peaks" in my GC-MS analysis. Is my this compound degrading?

Diagnosis: Thermal Stress & Inlet Activity. While 2-NA is thermally stable up to ~270°C, the amine product (o-anisidine) and intermediates (hydroxylamines) are sensitive.

  • Issue 1: Oxidation. o-Anisidine oxidizes rapidly in a hot, oxygen-rich injector to form azo-dimers (colored impurities).

  • Issue 2: Active Sites. Dirty inlet liners with glass wool can catalyze the degradation of intermediates.

The Fix:

  • Liner Selection: Switch to an Ultra-Inert (deactivated) split liner with wool. The deactivation prevents adsorption of the amine.

  • Temperature: Lower the inlet temperature to 230°C. Ensure the split ratio is at least 20:1 to minimize residence time.

  • Derivatization (Optional): If tailing persists, derivatize with Trifluoroacetic Anhydride (TFAA) to cap the amine functionality before injection.

Part 2: In-Situ Spectroscopy (Real-Time Monitoring)
Q3: How can I monitor the reaction endpoint without taking samples (offline analysis)?

Diagnosis: Need for ReactIR (FTIR) or Raman. The conversion of the Nitro (


) group to the Amine (

) provides distinct spectral shifts that are ideal for in-situ monitoring. This is safer than sampling as it avoids exposing the pyrophoric hydrogenation catalyst to air.

Spectral Tracking Guide:

Functional GroupWavenumber (

)
Trend at EndpointNotes
Nitro (Asymmetric) ~1525 - 1535Disappears Strongest diagnostic peak for starting material.
Nitro (Symmetric) ~1350Disappears Secondary confirmation.
Amine (N-H Stretch) ~3350 - 3450Appears Appears as a doublet (symmetric/asymmetric stretch).
Amine (N-H Bend) ~1620Appears Sharp band; distinct from aromatic ring stretch.
Ether (C-O-C) ~1260 - 1280Constant Use as an internal reference standard to normalize data.

Critical Warning: If you observe a peak forming at ~1660 cm⁻¹ (N=O stretch) or broad bands around 3200-3300 cm⁻¹ (OH), you are accumulating Nitroso or Hydroxylamine intermediates. Do not stop the reaction; these are potentially explosive if isolated.

Part 3: Reaction Pathway & Analytical Checkpoints

The following diagram illustrates the Haber Mechanism for nitro reduction and where your analytical methods must intervene to ensure safety and quality.

ReactionPathway cluster_monitoring Analytical Checkpoints Start This compound (Starting Material) Nitroso Nitroso-anisole (Transient) Start->Nitroso + 2H, -H2O (Fast) Check1 FTIR: Track 1530 cm-1 Decay Start->Check1 Hydroxyl N-Arylhydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + 2H (Fast) Azoxy Azoxy/Azo Dimers (Impurity) Nitroso->Azoxy Condensation (High pH/Low H2) Product o-Anisidine (Product) Hydroxyl->Product + 2H, -H2O (Rate Determining) Hydroxyl->Azoxy Check2 HPLC: Monitor for Hydroxylamine Peak Hydroxyl->Check2

Figure 1: Reaction pathway for this compound reduction. Note the "Hydroxylamine" node; accumulation of this species is a major safety hazard (thermal instability). Ensure your HPLC method separates this intermediate from the product.

Part 4: Troubleshooting Decision Tree

Use this flowchart to diagnose analytical anomalies during your campaign.

Troubleshooting Start Analytical Issue Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing (HPLC) IssueType->Tailing Ghost Ghost Peaks (GC) IssueType->Ghost Drift Baseline Drift (FTIR) IssueType->Drift Sol_pH Check Mobile Phase pH Must be < 3.0 Tailing->Sol_pH Sol_Liner Replace GC Liner (Use Ultra-Inert) Ghost->Sol_Liner Sol_Purge Purge Flow Cell (Bubble Formation) Drift->Sol_Purge Sol_Col Replace Column (Silanol Activity) Sol_pH->Sol_Col If persists Sol_Temp Lower Injector Temp (< 250°C) Sol_Liner->Sol_Temp If persists

Figure 2: Diagnostic logic for common analytical failures in nitro-reduction monitoring.

Part 5: References
  • National Institute for Occupational Safety and Health (NIOSH). (2016). Method 2514: Anisidine. NIOSH Manual of Analytical Methods. [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Nitro and Amine Groups. [Link]

  • Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions. [Link]

Technical Support Center: Optimizing Solvent Systems for 2-Nitroanisole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 2NA-SOLV-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Solvent Effect" in 2-Nitroanisole Chemistry

Welcome to the technical support hub for This compound (1-methoxy-2-nitrobenzene) . If you are working with this substrate, you are likely navigating one of two critical pathways: Nucleophilic Aromatic Substitution (


)  to synthesize it, or Catalytic Hydrogenation  to convert it into o-anisidine (a precursor for azo dyes and pharmaceuticals).

The Core Challenge: this compound is a low-melting solid (mp ~10°C) that behaves as a lipophilic liquid at room temperature. Its ortho-substitution pattern creates significant steric hindrance and electronic effects that make solvent selection non-trivial. The wrong solvent doesn't just lower yield; it alters the chemoselectivity, leading to hazardous azo-coupling impurities or incomplete conversion.

This guide moves beyond "what dissolves it" to "what drives the reaction."

Module 1: Catalytic Hydrogenation (Reduction to o-Anisidine)

User Issue: "I am observing the formation of colored azo/azoxy impurities during the hydrogenation of this compound, even with fresh catalyst."

The Mechanism & Solution

The reduction of the nitro group is not a single step; it proceeds via nitroso and hydroxylamine intermediates.

  • The Trap: If the reduction slows down (due to steric hindrance at the ortho position) or if the medium is too basic, the intermediate N-arylhydroxylamine condenses with the nitroso compound. This forms the azoxy dimer , which is difficult to reduce further and contaminates the product.

  • The Fix: You need a solvent that promotes rapid hydrogen transfer and stabilizes the polar transition states of the reduction, rather than the neutral condensation pathway.

Protocol: Solvent Selection for High Selectivity
Solvent ClassRecommendationTechnical Rationale
Protic (Alcohols) Highly Recommended Methanol or Ethanol are superior. They form hydrogen bonds with the nitro group, facilitating surface adsorption on the catalyst (Pd/C or Raney Ni) and speeding up the rate-determining step.
Aprotic (THF, EtOAc) Use with Caution While solubility is good, reaction rates are often slower. Slower rates increase the residence time of reactive intermediates, raising the probability of azo-coupling side reactions.
Acidic Modifiers Troubleshooting If azo impurities persist, add 0.1% acetic acid to the alcoholic solvent. This protonates the hydroxylamine intermediate, preventing the condensation reaction responsible for dimer formation.
Visualizing the Impurity Pathway

The diagram below illustrates where the solvent choice intervenes to prevent impurity formation.

HydrogenationPath cluster_Solvent Solvent Influence Nitro This compound Nitroso Nitroso Intermediate Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Azoxy Azoxy/Azo Dimer ( impurity) Nitroso->Azoxy Condensation (Favored in non-polar/basic media) Amine o-Anisidine (Target Product) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy Protic Protic Solvents (MeOH) Accelerate Reduction Protic->Hydroxyl Stabilizes

Caption: Reaction network showing how protic solvents accelerate the vertical reduction pathway, minimizing the horizontal condensation pathway that leads to impurities.

Module 2: Synthesis via (Nucleophilic Substitution)

User Issue: "I need to synthesize this compound from 2-chloronitrobenzene but want to avoid toxic dipolar aprotic solvents like DMF or NMP."

The Mechanism & Solution

The synthesis involves attacking 2-chloronitrobenzene with a methoxide nucleophile.

  • Traditional Approach: DMF or DMSO is used to solvate the cation (

    
    ), leaving the methoxide anion "naked" and highly reactive. However, these solvents are reprotoxic and difficult to remove (high boiling points).
    
  • Green Solution: Use Cyrene™ (dihydrolevoglucosenone) or Phase Transfer Catalysis (PTC) .

Green Solvent Protocol
Option A: The Cyrene Protocol (Bio-based Dipolar Aprotic)

Cyrene has a polarity similar to NMP but is derived from cellulose.

  • Dissolution: Dissolve 2-chloronitrobenzene (1.0 eq) in Cyrene (concentration 1 M).

  • Reagent: Add NaOMe (1.1 eq). Note: Cyrene is stable to base for short periods, but prolonged heating with strong base can cause polymerization.[1] Keep reaction times short (<1 hour).

  • Workup: Cyrene is miscible with water.[1] Quench with water; the product (this compound) will precipitate or oil out (since it is water-insoluble), allowing simple filtration or decantation.

Option B: Phase Transfer Catalysis (The "On-Water" Method)
  • Solvent: Toluene (or 2-MeTHF for a greener profile) and Water (biphasic system).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Mechanism: The TBAB shuttles the methoxide ion from the aqueous phase into the organic phase where the chloronitrobenzene resides. This avoids DMF entirely and simplifies workup to a phase separation.[1]

Module 3: Solubility & Physical Handling FAQs

Q: "The SDS says melting point is 9-10°C, but my sample is liquid. Is it degraded?" A: No. This compound is a "low-melting solid." At standard laboratory temperatures (>20°C), it exists as a yellowish liquid.[2] It may crystallize if stored in a refrigerator. If you need to weigh it as a solid, chill the container first; otherwise, handle it by volume using its density (1.254 g/mL).

Q: "I cannot get the substrate to dissolve in water for a biological assay." A: this compound is lipophilic (LogP ~1.73) and effectively insoluble in water (<0.2 g/100mL).

  • Solution: Dissolve the compound in a "carrier solvent" first. DMSO or Ethanol are standard. Prepare a concentrated stock solution (e.g., 100 mM) in DMSO, then dilute into your aqueous buffer. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity in biological systems.

Summary: Solvent Decision Matrix

Use this logic flow to select the correct solvent system for your specific experimental goal.

SolventDecision Start Start: What is your Goal? Reaction Reaction Type? Start->Reaction Hydrog Hydrogenation (Nitro -> Amine) Reaction->Hydrog SNAr Synthesis (Cl -> OMe) Reaction->SNAr Hydrog_Solv Use Protic Solvent (MeOH or EtOH) Hydrog->Hydrog_Solv SNAr_Green Green Req? SNAr->SNAr_Green Hydrog_Impurity Azo Impurities? Hydrog_Solv->Hydrog_Impurity Acid_Add Add 0.1% Acetic Acid Hydrog_Impurity->Acid_Add Yes Use_Cyrene Use Cyrene (Short reaction time) SNAr_Green->Use_Cyrene High Solubility Needed Use_PTC Use Toluene/Water + TBAB (PTC) SNAr_Green->Use_PTC Scalability Needed

Caption: Decision tree for selecting solvents based on reaction type and green chemistry requirements.

References

  • Solvent Effects in Hydrogenation

    • Title: Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes.[3]

    • Source: ResearchG
    • URL:

  • Green Solvents (

    
    ): 
    
    • Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene.[1]

    • Source: Università degli Studi di Milano / ResearchG
    • URL:

  • Physical Properties & Safety

    • Title: this compound Compound Summary (CID 7048).
    • Source: PubChem (N
    • URL:

  • Impurity Formation Mechanisms

    • Title: Preventing byproduct formation in azo coupling reactions.[4]

    • Source: BenchChem Technical Guides.
    • URL:

Sources

Validation & Comparative

Comparative Guide: 2-Nitroanisole vs. 4-Nitroanisole Reactivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: In the context of Nucleophilic Aromatic Substitution (


) targeting the methoxy group (C1 position), 4-Nitroanisole (para)  generally exhibits superior reactivity and cleaner kinetic profiles compared to 2-Nitroanisole (ortho) .

While both isomers possess strong electron-withdrawing nitro groups that activate the aromatic ring, the ortho-isomer suffers from significant steric hindrance that impedes the formation of the rate-determining Meisenheimer complex. However, this compound displays unique "built-in solvation" effects with primary amines, occasionally reversing this reactivity trend through intramolecular hydrogen bonding.

This guide details the mechanistic divergence, kinetic factors, and validated experimental protocols for researchers utilizing these substrates in drug synthesis and materials science.

Mechanistic Foundation: The Pathway

To understand the reactivity difference, one must analyze the transition state stability. The reaction proceeds via an Addition-Elimination mechanism, not the concerted


 pathway found in aliphatic systems.
The Meisenheimer Complex

The rate-determining step is the nucleophilic attack on the ipso-carbon (C1), disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[1][2]

  • Role of the Nitro Group: It acts as an electron sink. The negative charge in the intermediate is delocalized onto the nitro group's oxygen atoms.

  • Critical Difference:

    • 4-Nitroanisole: The negative charge is delocalized effectively without steric penalty.

    • This compound: The nitro group is physically adjacent to the reaction site. While inductively stronger (closer proximity), it sterically repels the incoming nucleophile and twists out of planarity in the transition state, reducing resonance stabilization.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway for methoxy displacement by a hydroxide ion.

SNAr_Mechanism cluster_factors Key Factors Substrate Nitroanisole (Substrate) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + OH⁻ (slow) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Product Nitrophenol (Product) Inter->Product - OMe⁻ (fast) F1 Steric Hindrance (High in 2-Nitro) F2 Resonance (High in 4-Nitro)

Figure 1: General


 pathway for nitroanisole hydrolysis. The formation of the Meisenheimer complex is the energy barrier where steric and electronic effects diverge.

Comparative Analysis: 2-Nitro vs. 4-Nitro

The following table synthesizes experimental observations regarding the displacement of the methoxy group (demethylation/hydrolysis).

FeatureThis compound (Ortho)4-Nitroanisole (Para)Mechanistic Impact
Steric Environment High Hindrance. The -NO₂ group at C2 blocks the trajectory of nucleophiles attacking C1.Open. C1 is accessible; the -NO₂ group at C4 is distant from the reaction center.4-Nitro is favored for bulky nucleophiles.
Inductive Effect (-I) Stronger. Proximity of -NO₂ to C1 maximizes electron withdrawal through the

-framework.
Weaker. Distance diminishes the inductive pull.2-Nitro theoretically activates C1 more, but sterics usually override this.
Resonance Effect (-R) Compromised. Steric clash may twist -NO₂ out of plane, reducing overlap.Maximized. Planar geometry allows full delocalization of negative charge.4-Nitro offers better stabilization of the Meisenheimer intermediate.
"Ortho Effect" Present. Can H-bond with incoming primary amines (H-N-H...O-N=O).Absent. 2-Nitro can be faster with specific amines due to intramolecular catalysis.
Overall Reactivity Lower (generally) for hydrolysis and large nucleophiles.Higher (generally) for standard

reactions.
4-Nitro is the preferred substrate for predictable kinetics.
Decision Logic for Substrate Selection

Use this flow to determine which isomer aligns with your experimental goals.

Reactivity_Flow Start Select Substrate for SnAr Q1 Nucleophile Type? Start->Q1 Branch1 Small Anion (OH⁻, F⁻) Q1->Branch1 Branch2 Primary Amine (R-NH₂) Q1->Branch2 Branch3 Bulky Nucleophile (t-BuO⁻) Q1->Branch3 Res1 4-Nitro > 2-Nitro (Sterics dominate) Branch1->Res1 Res2 2-Nitro may be faster (H-Bond assistance) Branch2->Res2 Res3 4-Nitro >>> 2-Nitro (2-Nitro is inert/slow) Branch3->Res3

Figure 2: Substrate selection logic based on nucleophile characteristics.

Experimental Protocols

These protocols are designed for self-validation . The colorimetric change (formation of nitrophenolate) serves as an internal indicator of reaction progress.

Protocol A: Alkaline Hydrolysis (Standard Reactivity Test)

Objective: Compare relative rates of methoxy displacement to form nitrophenols.

Materials:

  • Substrate: this compound or 4-Nitroanisole (1.0 mmol)

  • Reagent: KOH (4.0 mmol, 4 equiv)

  • Solvent: DMSO/Water (9:1 v/v) – Note: DMSO accelerates

    
     by desolvating the hydroxide anion.
    

Workflow:

  • Preparation: Dissolve 153 mg of the nitroanisole substrate in 2.0 mL of DMSO in a 10 mL microwave vial or round-bottom flask.

  • Initiation: Add 0.25 mL of 16M aqueous KOH.

  • Reaction: Heat to 80°C .

    • Observation: 4-Nitroanisole reaction will turn vibrant yellow (p-nitrophenolate) rapidly (within 30-60 mins).

    • Observation: this compound will turn orange/red but evolve significantly slower (requires 2-4 hours or higher temps).

  • Quench: Pour into 10 mL ice-cold 1M HCl.

  • Validation: Extract with Ethyl Acetate. The product (nitrophenol) is acidic; wash organic layer with NaHCO₃ to remove it, then acidify the aqueous wash to recover the phenol.

Protocol B: Aminolysis (Drug Synthesis Context)

Objective: Synthesis of Nitroanilines via displacement of -OMe.

Materials:

  • Substrate: 4-Nitroanisole (Preferred for kinetics)

  • Nucleophile: Piperidine (Secondary amine, bulky)

  • Solvent: Acetonitrile or DMF

Workflow:

  • Mix: Combine 1.0 equiv Nitroanisole and 2.5 equiv Piperidine in DMF.

  • Heat: Reflux (150°C) is often required because -OMe is a poor leaving group compared to -F or -Cl.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Expectation: 4-Nitroanisole converts to 1-(4-nitrophenyl)piperidine.

    • Note: this compound will show <10% conversion under identical conditions due to the steric clash between the ortho-nitro group and the piperidine ring.

References

  • Mechanisms of Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Kinetics of Alkaline Hydrolysis of Nitroaromatic Compounds. Environmental Science & Technology. (Context on DNAN and TNT hydrolysis rates). [Link]

  • Electronic and Solvent Effects on Kinetics of SNAr Substitution. ResearchGate / PMC. [Link]

  • Ortho-Nitroanisole Compound Summary. PubChem. [Link]

  • Nucleophilic Aromatic Substitution: The Ortho Effect. Chemistry LibreTexts. [Link]

Sources

A Researcher's Guide to Aromatic Reactivity: A Comparative Analysis of 2-Nitroanisole and 2,4-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For the synthetic chemist, the strategic placement of functional groups on an aromatic ring is a cornerstone of molecular design. The nitro group, a potent electron-withdrawing moiety, profoundly influences the reactivity of the benzene ring. This guide offers an in-depth comparative analysis of 2-Nitroanisole and 2,4-Dinitroanisole, providing the experimental and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Fundamental Physicochemical Properties: A Side-by-Side Comparison

The addition of a second nitro group to the anisole scaffold, moving from this compound to 2,4-dinitroanisole, significantly alters the molecule's physical and electronic nature. This structural change is immediately apparent in their differing physical states and properties at standard conditions.

PropertyThis compound2,4-Dinitroanisole
Molecular Formula C₇H₇NO₃C₇H₆N₂O₅
Molecular Weight 153.14 g/mol [1][2]198.13 g/mol [3][4]
Appearance Colorless to yellowish liquid[2][5][6]Pale yellow granular crystals or needles[3][7]
Melting Point 10.5 °C[2][5]94.5 °C[3][7]
Boiling Point 277 °C[2][5][6]Not applicable (decomposes)
Solubility Sparingly soluble in water; soluble in ethanol and ether.[1][5][8]Very slightly soluble in water; soluble in ethanol, ether, acetone, and benzene.[3][7]

The higher melting point of 2,4-dinitroanisole is a direct result of its increased molecular weight, greater polarity, and more symmetrical structure, which allow for stronger intermolecular forces in the crystal lattice.

Synthesis & Reactivity: The Decisive Role of the Second Nitro Group

The synthetic pathways and, more critically, the subsequent reactivity profiles of these two compounds diverge significantly, highlighting the powerful influence of cumulative electronic effects.

Synthetic Pathways

This compound is typically prepared via the electrophilic nitration of anisole. The methoxy group (-OCH₃) is an ortho-, para-directing group, leading to a mixture of 2-nitro and 4-nitro isomers. The reaction requires controlled, low-temperature conditions to minimize the formation of dinitrated byproducts.[1]

NitrationAnisole Anisole Anisole Reagents HNO₃ / H₂SO₄ (0-5 °C) Anisole->Reagents Isomers Mixture of This compound & 4-Nitroanisole Reagents->Isomers Electrophilic Aromatic Substitution

Caption: Synthesis of nitroanisole isomers via electrophilic nitration.

2,4-Dinitroanisole can be synthesized by the further nitration of o-nitroanisole under more forcing conditions.[3] However, a more common and high-yielding industrial preparation involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with a methoxide source, such as sodium methoxide or sodium hydroxide in methanol.[3][7] The two nitro groups on the substrate make it highly susceptible to this type of reaction.[7]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most profound chemical difference between these two molecules is their reactivity towards nucleophiles. The aromatic ring in anisole is electron-rich and thus unreactive to nucleophiles. While the single nitro group in this compound withdraws electron density, it is generally insufficient to enable facile nucleophilic attack.

In stark contrast, 2,4-Dinitroanisole is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The combined electron-withdrawing power of two nitro groups, positioned ortho and para to the methoxy leaving group, renders the aromatic ring severely electron-deficient. This electronic "pull" creates a strong partial positive charge on the carbon atom bonded to the methoxy group (C1), making it an excellent electrophilic site for attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][9][10]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Substrate 2,4-Dinitroanisole Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Substrate->Meisenheimer + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product Fast LeavingGroup ⁻OCH₃

Caption: Generalized mechanism for SNAr on 2,4-Dinitroanisole.

Experimental Protocol: Synthesis of 2,4-Dinitroaniline A classic experiment demonstrating this heightened reactivity is the conversion of 2,4-dinitroanisole to 2,4-dinitroaniline using ammonia.

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,4-dinitroanisole (1.0 eq) in ethanol.

  • Reagent Addition: Add aqueous ammonia (excess) to the solution.

  • Reaction Conditions: Heat the sealed vessel with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture. The product, 2,4-dinitroaniline, is often insoluble and will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water and ethanol, and dry to yield the purified product.

This reaction is significantly faster and proceeds under milder conditions than any comparable attempt with this compound, which would likely fail or require extreme conditions.

Spectroscopic Signatures

The electronic differences are clearly manifested in the nuclear magnetic resonance (NMR) and infrared (IR) spectra of the two compounds.

Spectroscopic DataThis compound2,4-Dinitroanisole
¹H NMR (approx. ppm) ~7.8 (d, H6), ~7.5 (t, H4), ~7.1 (t, H5), ~7.0 (d, H3), ~3.9 (s, OCH₃)~8.7 (d, H3), ~8.4 (dd, H5), ~7.2 (d, H6), ~4.1 (s, OCH₃)
Key ¹H NMR Feature Aromatic protons are in the typical 7.0-7.8 ppm range.Protons ortho/para to NO₂ groups (H3, H5) are significantly downfield-shifted due to strong deshielding.
IR (approx. cm⁻¹) ~1525 (asym NO₂), ~1350 (sym NO₂), ~1260 (Ar-O-C)~1540 (asym NO₂), ~1345 (sym NO₂), ~1280 (Ar-O-C)
Key IR Feature One distinct set of NO₂ stretching frequencies.Strong, characteristic NO₂ stretching bands. The asymmetric stretch is often broadened or split.

Note: Exact spectral values can vary based on the solvent and instrument used.[5][11][12][13]

Safety and Handling: A Critical Assessment

Both compounds must be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

  • This compound: This compound is harmful if swallowed and is reasonably anticipated to be a human carcinogen.[2][14][15] It can cause methaemoglobinaemia, leading to symptoms like blue lips and skin, dizziness, and confusion.[5][6]

  • 2,4-Dinitroanisole: This compound is toxic if swallowed.[4][16] As a dinitroaromatic compound, it should be treated with caution regarding its potential for explosive decomposition upon heating, although it is not considered a primary explosive itself.[3]

Conclusion: A Strategic Choice for Synthesis

The decision to use this compound versus 2,4-Dinitroanisole is a clear-cut strategic choice based on the desired chemical transformation.

  • Choose this compound when you require a moderately deactivated aromatic ring that can still potentially undergo further electrophilic substitution, or when it serves as a precursor for its reduced form, o-anisidine, a valuable dye intermediate.[1][2]

  • Choose 2,4-Dinitroanisole when your synthetic route hinges on a robust and high-yielding nucleophilic aromatic substitution . Its highly electrophilic nature makes it an exceptional substrate for introducing a wide variety of nucleophiles (amines, alkoxides, thiolates, etc.) onto the aromatic core, providing a gateway to complex, highly functionalized molecules.

Understanding the fundamental electronic differences between these two reagents is key to unlocking their synthetic potential and designing efficient, logical, and successful reaction pathways.

References

  • Title: this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Source: NCBI Bookshelf. URL: [Link]

  • Title: SnAr Reactions in Aromatic Chemistry. Source: Scribd. URL: [Link]

  • Title: Synthetic process for 2,4-dinitroanisole. Source: Google Patents.
  • Title: ICSC 1520 - this compound. Source: International Labour Organization. URL: [Link]

  • Title: 2,4-Dinitroanisole. Source: Wikipedia. URL: [Link]

  • Title: this compound | C7H7NO3 | CID 7048. Source: PubChem - NIH. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: [Link]

  • Title: Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. Source: SciSpace. URL: [Link]

  • Title: 2,4-Dinitroanisole | C7H6N2O5 | CID 8385. Source: PubChem - NIH. URL: [Link]

  • Title: this compound FOR SYNTHESIS MSDS. Source: Loba Chemie. URL: [Link]

  • Title: Preparation of this compound. Source: PrepChem.com. URL: [Link]

  • Title: 270 MHz NMR spectra of (a) 2,4-dinitroanisole, (b) PVA-DNP, and (c) PVA. Source: ResearchGate. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Source: YouTube. URL: [Link]

  • Title: SAFETY DATA SHEET - 2,4-Dinitroanisole. Source: Thermo Fisher Scientific. URL: [Link]

  • Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of 2,4-Dinitroanisole. Source: PrepChem.com. URL: [Link]

Sources

Comparative Guide: Catalytic Reduction of 2-Nitroanisole to 2-Anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-nitroanisole to 2-anisidine (o-anisidine) is a pivotal transformation in the synthesis of azo dyes and pharmaceuticals. While the reaction appears trivial, the ortho-methoxy substituent introduces steric hindrance and electronic donation that differentiates it from para-nitro reduction.

This guide compares four distinct catalytic systems ranging from industrial standards to emerging single-atom catalysts.

  • Best for Speed/Scale: Raney Nickel (if safety infrastructure permits).

  • Best for Lab Scale/Ease: Pd/C (Standard Hydrogenation).

  • Best for Chemoselectivity: Au/TiO₂ (Avoids ring hydrogenation).

  • Best for Sustainability: Co-Nₓ/C (Non-noble, high stability).

Mechanistic Insight & The "Ortho" Effect

Unlike p-nitroanisole, This compound suffers from steric crowding near the nitro group. The methoxy group (


) at the ortho position creates a physical barrier that can impede the adsorption of the nitro group onto the catalyst surface.

The reduction generally follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate (


) is a common failure mode, often caused by catalyst poisoning or insufficient hydrogen pressure.
Diagram 1: Reaction Pathway & Steric Challenge

HaberMechanism Substrate This compound (Steric Hindrance) Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (Potential Accumulation) Nitroso->Hydroxyl + H2 (Fast) SideProduct Azoxy/Azo Dimers (Impurity) Nitroso->SideProduct Condensation (Low H2 Pressure) Product 2-Anisidine (Target) Hydroxyl->Product + H2 (Rate Limiting) Hydroxyl->SideProduct

Figure 1: The Haber reduction pathway. Note that the final step (Hydroxylamine


 Amine) is often rate-determining in sterically hindered ortho-substituted arenes.

Comparative Analysis of Catalysts

A. Palladium on Carbon (Pd/C) – The Laboratory Standard
  • Type: Noble Metal / Heterogeneous

  • Mechanism: Dissociative H₂ adsorption.

  • Performance: High Turnover Frequency (TOF). Effective at room temperature.

  • Drawbacks: Expensive. Risk of dehalogenation if the substrate has Cl/Br/I substituents elsewhere.

  • Verdict: The "go-to" for gram-scale discovery chemistry where cost is secondary to time.

B. Raney Nickel – The Industrial Workhorse
  • Type: Base Metal / Skeletal Catalyst

  • Mechanism: Surface hydrogen adsorption via leaching of Al from Ni-Al alloy.[1]

  • Performance: Excellent activity but requires higher pressure (5–50 bar) and temperature (50–100°C) compared to Pd.

  • Safety Critical: Pyrophoric when dry. Must be handled as a slurry.[1]

  • Verdict: Unbeatable economics for multi-kilogram batches, provided safety engineering (blast bunkers) is available.

C. Au/TiO₂ – The Chemoselective Specialist
  • Type: Supported Noble Metal Nanoparticles

  • Mechanism: Preferential adsorption of

    
     on Ti-Au interfaces.
    
  • Performance: Lower activity than Pd but 100% chemoselective . It will reduce the nitro group without touching alkenes, alkynes, or halogens on the same ring.

  • Verdict: Essential for complex substrates where Pd/C causes over-reduction.

D. Co-Nₓ/C – The Emerging Green Alternative
  • Type: Single-Atom / Nitrogen-Doped Carbon[2][3][4]

  • Mechanism: Co-N₄ active sites mimic enzymatic centers.

  • Performance: Surprising stability in water/ethanol. High tolerance to acid/base.

  • Verdict: The future of green chemistry. Eliminates noble metals while maintaining high selectivity.

Performance Data Summary

The following table synthesizes performance metrics for the reduction of ortho-substituted nitroarenes (representative of this compound) based on recent literature.

CatalystH₂ SourceTemp (°C)Time (h)Conversion (%)Selectivity (%)Reusability
5% Pd/C H₂ (1 atm)251–2>99>99Good (5 cycles)
Raney Ni H₂ (50 bar)804–69895Moderate (Leaching)
Au/TiO₂ CO/H₂O or H₂60695>99.9 Excellent
Co-Nₓ/C H₂ (5 bar)1102>9998Excellent (Acid stable)
Pd/C Hydrazine80 (Reflux)0.5>9995Good

Experimental Protocols

Protocol A: Transfer Hydrogenation (Safer, No Gas Tank)

Recommended for labs lacking high-pressure infrastructure.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine Hydrate (3–5 equiv) – Warning: Toxic/Carcinogenic

  • Catalyst: 5% Pd/C (1 mol%) or Co-Nₓ/C

  • Solvent: Ethanol or Methanol

Workflow:

  • Dissolve this compound in Ethanol (0.5 M concentration).

  • Add the catalyst carefully (wetted to prevent ignition).

  • Heat the mixture to 60°C.

  • Crucial Step: Add Hydrazine Hydrate dropwise over 20 minutes. Rapid addition causes violent gas evolution (

    
    ) and foaming.
    
  • Reflux for 30–60 minutes. Monitor by TLC/LCMS.

  • Filter hot through Celite to remove catalyst.

  • Concentrate filtrate to obtain 2-anisidine.

Protocol B: High-Pressure Hydrogenation (Raney Ni)

Recommended for scale-up.

Diagram 2: Raney Nickel Workflow & Safety Logic

RaneyProtocol cluster_safety Safety Critical Control Points Prep 1. Catalyst Prep (Wash Ni slurry with EtOH) Load 2. Reactor Loading (Add Substrate + Solvent) Prep->Load Avoid Drying! Purge 3. Inert Purge (N2 flush x3) Load->Purge Remove O2 H2_Fill 4. Pressurization (H2 to 50 bar) Purge->H2_Fill Reaction 5. Reaction (80°C, Stir 1000 rpm) H2_Fill->Reaction Workup 6. Filtration (Keep Catalyst WET) Reaction->Workup Cool to RT

Figure 2: Raney Nickel hydrogenation workflow emphasizing safety controls to prevent pyrophoric ignition.

Senior Scientist Troubleshooting

  • Incomplete Conversion (Stalled at 90%):

    • Cause: The ortho-methoxy group traps the bulky hydroxylamine intermediate.

    • Fix: Increase temperature by 10°C or add a Lewis Acid promoter (e.g.,

      
       traces) to facilitate the N-O bond cleavage.
      
  • Unknown Impurity (M+14 or M+16):

    • Cause: Formation of azo/azoxy dimers due to low hydrogen availability on the surface.

    • Fix: Increase agitation speed (mass transfer limitation) or

      
       pressure. Do not add more catalyst; this is usually a mass transfer issue, not a kinetic one.
      
  • Safety Note on Raney Ni:

    • Never filter Raney Ni to dryness on a paper filter. It will ignite. Use a glass frit and keep a layer of water/solvent over the filter cake at all times. Quench in dilute HCl or specialized waste containers.

References

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334.

  • Liu, W., et al. (2017). Single-atom dispersed Co-N-C catalyst: Structure identification and performance for hydrogenative coupling of nitroarenes. Chemical Science, 8, 3538-3546.

  • Li, F., et al. (2014).[5] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[5]

  • Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • Fisher Scientific. (2021). Safety Data Sheet: Raney Nickel Slurry.

Sources

Comparative Computational Analysis of Nitroanisole Isomers: Electronic Structure & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript for application scientists and computational chemists. It prioritizes mechanistic insight, reproducibility, and comparative analysis over generic descriptions.[1]

Content Type: Technical Comparison Guide Subject: o-, m-, and p-Nitroanisole (2-NA, 3-NA, 4-NA) Methodology: Density Functional Theory (DFT)[2]

Executive Summary & Scientific Rationale

Nitroanisoles represent a classic "push-pull" aromatic system where an electron-donating methoxy group (-OCH


) interacts with an electron-withdrawing nitro group (-NO

).[1] The relative positioning of these substituents (ortho, meta, para) dictates the extent of

-conjugation, intramolecular charge transfer (ICT), and ultimately, the molecule's utility in non-linear optics (NLO) and pharmacokinetics.

This guide provides a comparative DFT framework to evaluate these isomers. The core finding is that p-nitroanisole (4-NA) exhibits superior electronic delocalization and NLO properties due to planar symmetry, whereas o-nitroanisole (2-NA) suffers from steric-induced torsion, significantly altering its electronic landscape.

Computational Methodology (The "How-To")

To replicate the data discussed below, the following computational protocol is recommended. This workflow balances computational cost with chemical accuracy, specifically for organic electronic systems.[1]

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state geometries of organic molecules. For excited states (UV-Vis comparison), CAM-B3LYP or wB97XD is preferred to correct for long-range charge transfer errors.[1]

  • Basis Set: 6-311++G(d,p) .[1][3][4][5][6]

    • Why: The diffuse functions (++) are critical for describing the lone pairs on Oxygen and the electron-rich Nitro group. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Computational Workflow

The following Graphviz diagram outlines the self-validating workflow required to ensure no imaginary frequencies (saddle points) are present.

DFT_Workflow cluster_legend Validation Step Input Input Structure (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Minima Found? Freq->Decision Decision->Input No (Retune Geometry) Properties Property Extraction (FMO, NLO, Dipole) Decision->Properties Yes (NImag=0)

Figure 1: Standard DFT workflow ensuring the identification of a true potential energy surface minimum.

Comparative Analysis of Isomers

A. Geometric Stability & Steric Hindrance

The most distinct differentiator between the isomers is the "Ortho Effect."

  • p-Nitroanisole (4-NA): The molecule is essentially planar. The methoxy and nitro groups are 180° apart, allowing for maximum overlap of p-orbitals.

  • o-Nitroanisole (2-NA): The proximity of the oxygen lone pairs in -OCH

    
     to the oxygen atoms in -NO
    
    
    
    creates significant electrostatic repulsion.
    • Result: The nitro group twists out of the benzene plane (dihedral angle

      
      ). This breaks the conjugation pathway, raising the total energy and reducing stability compared to the para isomer.
      
B. Electronic Properties (FMO & Dipole)

The Frontier Molecular Orbitals (HOMO/LUMO) determine chemical hardness and optical gap.[1]

Propertyp-Nitroanisole (4-NA) m-Nitroanisole (3-NA) o-Nitroanisole (2-NA) Mechanistic Driver
Dipole Moment (

)
~6.2 - 6.5 D ~4.8 - 5.1 D~4.2 - 4.6 DVector addition of donor/acceptor is additive in para, but cancels partially in ortho/meta.[1]
HOMO-LUMO Gap Lowest (~4.0 eV) Highest (~4.6 eV)IntermediatePara has the most effective "Push-Pull" conjugation, stabilizing the LUMO.
Chemical Hardness (

)
Softest HardestIntermediateSoft molecules are more polarizable and reactive in NLO applications.[1]
Symmetry

(Planar)


(Twisted)
Planarity facilitates intramolecular charge transfer (ICT).[1]

Note: Values are representative of gas-phase B3LYP/6-311++G(d,p) calculations. Solvation (e.g., in Acetone or DMSO) will increase dipole moments significantly.

C. Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting sites of electrophilic and nucleophilic attack (e.g., for drug metabolism studies).[1]

  • Negative Potential (Red): Localized strictly on the Nitro group oxygens (acceptor).

  • Positive Potential (Blue): Distributed over the Methyl group and the aromatic protons.

  • Comparison: The charge separation is most distinct in 4-NA , creating a strong internal electric field that enhances its hyperpolarizability (

    
    ), making it a superior candidate for non-linear optical materials compared to 2-NA or 3-NA.
    

Reactivity & Biological Implications

The electronic structure directly influences how these molecules interact with biological targets (e.g., cytochrome P450).

Reactivity_Logic cluster_para Para-Nitroanisole Structure Isomer Structure Gap HOMO-LUMO Gap Structure->Gap Conjugation Extent Hardness Chemical Hardness (η) Gap->Hardness Inverse Relation NLO NLO Response (β) Gap->NLO Low Gap = High β Reactivity Reactivity / Toxicity Hardness->Reactivity Soft = More Reactive P_Desc High Conjugation Low Gap

Figure 2: Causal relationship between electronic structure descriptors and observed reactivity.

Experimental Validation Protocol

To validate DFT findings, researchers should correlate calculated values with the following experimental assays:

  • UV-Vis Spectroscopy: Compare the calculated vertical excitation energy (TD-DFT) with the experimental

    
    .
    
    • Expectation: 4-NA will show the most red-shifted absorption (lowest energy transition) due to the low HOMO-LUMO gap.

  • X-Ray Crystallography: Verify the torsion angle of the nitro group in 2-NA to confirm the steric hindrance predicted by geometry optimization.

References

  • Comparison of HOMO-LUMO Gaps: ResearchGate. "Comparison of the HOMO-LUMO gaps computed using the current method (B3LYP/6-311++G(d,p))." Available at: [Link]

  • Microwave Spectroscopy of 4-Nitroanisole: DESY Publication Database. "Structural determination and population transfer of 4-nitroanisole by broadband microwave spectroscopy." (Confirming Dipole ~6.15 D). Available at: [Link]

  • DFT Studies of Nitroanisole Derivatives: Scientific Reports / ResearchGate. "DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole." (Methodology validation). Available at: [Link]

  • Dipole Moment Accuracy in DFT: arXiv. "How accurate is density functional theory at predicting dipole moments?" Available at: [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is a cornerstone of safe and effective pharmaceutical production. 2-Nitroanisole, a key intermediate in the synthesis of dyes and pharmaceuticals, is no exception. Its synthesis can lead to the formation of positional isomers, primarily 3-Nitroanisole and 4-Nitroanisole. The presence of these isomers, even in trace amounts, can impact the efficacy, safety, and regulatory compliance of the final product. Therefore, robust and reliable analytical methods for quantifying the isomeric purity of this compound are not just a matter of quality control, but a critical necessity.

This guide provides an in-depth comparison of three powerful analytical techniques for the isomeric purity analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data from analogous separations.

The Analytical Challenge: Separating Structural Isomers

This compound and its isomers, 3- and 4-Nitroanisole, possess the same molecular weight and chemical formula. Their structural similarity results in very close physicochemical properties, such as boiling points and polarity, making their separation a significant analytical challenge.[1] The choice of analytical technique must be based on its ability to exploit the subtle differences in their structures to achieve baseline resolution.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[2] In GC, a sample is vaporized and injected into a gaseous mobile phase (the carrier gas), which carries it through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

Causality Behind Experimental Choices in GC

For the separation of nitroanisole isomers, a Flame Ionization Detector (FID) is a robust and widely used detector, offering high sensitivity to organic compounds. The choice of a capillary column is critical for achieving the high resolution required for isomer separation. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often effective for separating aromatic positional isomers due to its ability to engage in dipole-dipole interactions.

Experimental Protocol: GC-FID for this compound Isomeric Purity

Instrumentation:

  • Gas Chromatograph equipped with a Split/Splitless Injector and a Flame Ionization Detector (FID).

  • Capillary Column: AT-210 (30 m x 0.53 mm I.D., 1.0 µm film thickness) or equivalent mid-polarity column.[3]

  • Data Acquisition System.

Reagents and Materials:

  • Helium (carrier gas), high purity.

  • Hydrogen and Air (for FID), high purity.

  • This compound, 3-Nitroanisole, and 4-Nitroanisole reference standards.

  • Methylene Chloride or a suitable solvent, HPLC grade.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in methylene chloride at a concentration of approximately 1 mg/mL. Prepare individual and mixed standard solutions of the three isomers for system suitability and identification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min.

      • Hold at 220 °C for 5 minutes.[3]

    • Carrier Gas (Helium) Flow Rate: Set to achieve a constant pressure of 3.0 psi.[3]

    • Injection Mode: Splitless (1 µL injection volume).

  • Analysis: Inject the prepared standard and sample solutions and record the chromatograms.

  • System Suitability: Inject the mixed standard solution. The resolution between the this compound and the closest eluting isomer peak should be not less than 1.5. The relative standard deviation for replicate injections of the this compound peak area should be not more than 2.0%.

  • Quantification: Calculate the percentage of each isomeric impurity by area normalization, assuming equal response factors for the isomers with an FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample MobilePhase Mobile Phase Sample->MobilePhase Vial Sample Solution (0.5 mg/mL) MobilePhase->Vial Injector Autosampler Vial->Injector 10 µL Injection Pump Pump (1.0 mL/min) Pump->Injector Column Phenyl-Hexyl Column (30°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Absorbance Signal Integration Peak Integration Chromatogram->Integration Report Purity Report (%) Integration->Report MEKC_Workflow cluster_prep Sample Preparation cluster_mekc MEKC Analysis cluster_data Data Processing Sample This compound Sample Buffer Running Buffer (w/ SDS) Sample->Buffer Vial Sample Solution (0.1 mg/mL) Buffer->Vial Capillary Fused-Silica Capillary (25°C) Vial->Capillary Hydrodynamic Injection HVPS High Voltage (25 kV) Detector UV Detector (214 nm) Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Absorbance Signal Integration Peak Integration Electropherogram->Integration Report Purity Report (%) Integration->Report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to Handling 2-Nitroanisole with the Requisite Caution

This compound (1-Methoxy-2-nitrobenzene) is a valuable intermediate in the synthesis of more complex molecules within pharmaceutical and chemical research. However, its utility is matched by its significant hazardous profile. As a suspected human carcinogen and a compound capable of causing acute systemic toxicity, its entire lifecycle in the laboratory—from procurement to disposal—demands a rigorous and informed approach. This guide moves beyond mere procedural checklists to provide a framework for the safe, compliant, and environmentally responsible disposal of this compound, grounded in the causality of its chemical nature.

Section 1: Hazard Profile and Risk Assessment

A foundational understanding of why this compound is dangerous is non-negotiable for its safe handling. The primary risks are not always immediately apparent, making adherence to protocol critical.

Core Hazards:

  • Carcinogenicity: this compound is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[1][2][3] O-Nitroanisole is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[4]

  • Acute Toxicity: The compound is harmful if swallowed.[1][2][3][5][6] Inhalation or absorption can lead to methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[7] This manifests as cyanosis (blue lips, fingernails, and skin), headache, dizziness, and confusion.[5][6][7]

  • Chemical Reactivity: It can react violently with strong reducing agents, zinc, and sodium hydroxide.[5][8] Upon combustion, it releases toxic and corrosive fumes, including nitrogen oxides.[4][5][6]

  • Environmental Hazard: this compound is harmful to aquatic life, necessitating strict controls to prevent its release into the environment. Do not let this chemical enter the environment.[5][6]

Quantitative Safety Data Summary

For quick reference, the following table summarizes the essential safety and physical data for this compound.

PropertyValueSource
CAS Number 91-23-6[1][2][9]
Appearance Colourless to yellow-red liquid[4][5]
UN Number 2730
UN Hazard Class 6.1 (Toxic)[4][5]
Flash Point 142°C (288°F) closed cup[6]
Density 1.254 g/mL at 25°C
Solubility Insoluble in water; Soluble in alcohol and diethyl ether.

Section 2: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Immediate Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.

  • Don Appropriate PPE: Before addressing the spill, don the following minimum PPE:

    • Chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines).

    • Chemical safety goggles and a face shield.

    • A lab coat or chemical-resistant apron/suit.[5][6]

    • A respirator with an organic vapor filter, especially if the spill is significant or in a poorly ventilated space.[3][5][6]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1][5][10] Use a commercial spill kit or an inert absorbent material like sand, silica gel, or diatomaceous earth.[1][2][5][6]

  • Absorb and Collect: Cover the spill with the absorbent material. Once the liquid is fully absorbed, carefully sweep or shovel the material into a designated, sealable, and properly labeled hazardous waste container.[2][5][10]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Section 3: The Definitive Disposal Workflow

The guiding principle for this compound disposal is that it must not enter the general waste stream or sanitary sewer system.[1][10][11] The only acceptable endpoint is destruction by a licensed professional waste management service, typically via high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical.

    • Solid Waste: All contaminated materials, including gloves, absorbent pads, paper towels, and empty containers, must be collected as solid hazardous waste.[9] Place these items in a separate, sealed, and clearly labeled container.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., toxic, health hazard). This is a regulatory requirement and ensures safe handling by all personnel.

  • Temporary On-Site Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

    • Ensure storage is away from incompatible materials, particularly strong bases and reducing agents.[3][4]

    • Keep containers tightly closed.[1][2]

  • Engage a Professional Disposal Service:

    • The primary and mandatory disposal route is through a licensed professional hazardous waste disposal service.[4][9] These services are equipped to handle and transport toxic chemicals according to strict federal, state, and local regulations.[9]

  • The Method of Destruction: Incineration:

    • The standard and most effective method for destroying this compound is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator.[4][9] Crucially, this incinerator must be equipped with an afterburner and a scrubber to neutralize the toxic nitrogen oxides and other hazardous byproducts of combustion.[4][9]

  • Maintain Meticulous Records:

    • Document every step of the disposal process, from waste generation to pickup by the disposal vendor. This cradle-to-grave tracking is a cornerstone of regulatory compliance and laboratory safety management.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste streams.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal start This compound Waste Generated liquid_waste Liquid Waste (Pure or in solution) start->liquid_waste solid_waste Solid Waste (Contaminated PPE, absorbent) start->solid_waste contain_liquid Contain in a sealed, compatible liquid waste container liquid_waste->contain_liquid contain_solid Contain in a sealed, lined solid waste container solid_waste->contain_solid label_waste Label Container: 'Hazardous Waste, this compound' + Hazard Pictograms contain_liquid->label_waste contain_solid->label_waste store Store in designated, ventilated Satellite Accumulation Area label_waste->store professional Arrange Pickup by a Licensed Waste Disposal Service store->professional incinerate High-Temperature Incineration (with Afterburner and Scrubber) professional->incinerate document Complete & Archive Disposal Manifest incinerate->document

Caption: Workflow for the Safe Management and Disposal of this compound Waste.

References

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1520 - this compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). This compound ICSC: 1520. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). This compound. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA NEPIC. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

Sources

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